molecular formula C15H7NO3S B15552334 INO5042

INO5042

Cat. No.: B15552334
M. Wt: 281.29 g/mol
InChI Key: VJKZUTFFMNSTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

INO5042 is a useful research compound. Its molecular formula is C15H7NO3S and its molecular weight is 281.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(furan-2-yl)benzo[f][1,3]benzothiazole-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H7NO3S/c17-12-8-4-1-2-5-9(8)13(18)14-11(12)16-15(20-14)10-6-3-7-19-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKZUTFFMNSTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=N3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

INO-5042: A Preclinical Investigation into a Novel Venoconstrictor and Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document summarizes the publicly available information on INO-5042, a preclinical drug candidate. The chemical structure of INO-5042 has not been publicly disclosed. Therefore, a complete profile of its chemical and physical properties cannot be provided. The information presented herein is based on limited preclinical data presented in 1999.

Introduction

INO-5042 was a novel drug candidate under development by Innothera for the treatment of venous insufficiency. Preclinical studies demonstrated its potential as both a venoconstrictor and an anti-inflammatory agent. The primary mechanism of action for its anti-inflammatory effects was suggested to be through the cyclooxygenase (COX) pathway. This document provides a technical overview of the available preclinical data on INO-5042.

Proposed Mechanism of Action

Based on preclinical evidence, INO-5042 appears to exert its therapeutic effects through a dual mechanism:

  • Venoconstriction: Acting directly on the venous vasculature to increase tone and reduce venous pooling.

  • Anti-inflammatory Effects: The compound has been observed to inhibit edema and inflammation, likely by modulating the cyclooxygenase (COX) pathway. The COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.

The following diagram illustrates the proposed signaling pathway for the anti-inflammatory action of INO-5042.

INO5042_Pathway cluster_membrane Cell Membrane Membrane_Phospholipids Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Membrane_Phospholipids->Phospholipase_A2 Stimulus Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid COX_Enzyme Cyclooxygenase (COX) Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation INO5042 INO-5042 This compound->COX_Enzyme Inhibition

Proposed Anti-inflammatory Pathway of INO-5042

Preclinical Efficacy

The therapeutic potential of INO-5042 was evaluated in various animal models, demonstrating its efficacy in reducing edema and inflammation associated with venous insufficiency.

Quantitative In Vivo Data

The following tables summarize the key quantitative findings from preclinical studies on INO-5042.

Table 1: Effect of INO-5042 on Histamine-Induced Increase in Venule Diameter in Hamsters

Route of AdministrationDose RangeOutcome
Intravenous (i.v.)0.028 - 28 mcg/kgSignificant inhibition of the first phase of venule diameter increase.
Oral (p.o.)0.01 - 50 mg/kgSignificant inhibition of the first phase of venule diameter increase.

Table 2: Anti-edema Efficacy of INO-5042 in a Rat Model of Neurogenic Inflammation

Route of AdministrationDose RangeED₅₀
Intravenous (i.v.)0.028 - 2800 ng/kg0.28 ng/kg
Oral (p.o.)0.5 - 5 mg/kg1 mg/kg

Table 3: Inhibition of Zymosan-Induced Extravasation in Rats by Oral INO-5042 (5 mg/kg)

Time Post-DoseInhibition (%)
2 hours30%
4 hours24%
6 hours24%

Table 4: Anti-inflammatory Activity of INO-5042 against Carrageenan-Induced Paw Edema in Rats

Route of AdministrationDoseInhibition of Paw Edema (%)
Oral (p.o.)5 mg/kg18%

Table 5: Efficacy of INO-5042 against Edema Induced by Venous Hyperpressure in Rats

Route of AdministrationDoseInhibition of Edema (%)
Oral (p.o.)5 mg/kg38%

Experimental Protocols

Detailed experimental protocols for the cited studies are not publicly available. However, based on the descriptions, a general workflow for evaluating the anti-edema effects of INO-5042 can be conceptualized.

The following diagram outlines a plausible experimental workflow for the rat model of neurogenic inflammation.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_induction Inflammation Induction cluster_measurement Data Collection & Analysis Animal_Model Rat Model of Neurogenic Inflammation Grouping Divide into Control and Treatment Groups Animal_Model->Grouping Vehicle Administer Vehicle (Control) Grouping->Vehicle INO5042_Admin Administer INO-5042 (i.v. or p.o.) Grouping->INO5042_Admin Stimulation Electrical Stimulation of Saphenous Nerve Vehicle->Stimulation INO5042_Admin->Stimulation Edema_Measurement Measure Edema Formation Stimulation->Edema_Measurement Data_Analysis Statistical Analysis (e.g., ED₅₀ calculation) Edema_Measurement->Data_Analysis

INO-5401: A Technical Whitepaper on a Novel DNA Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction and Discovery

INO-5401 is an investigational DNA immunotherapy developed by Inovio Pharmaceuticals, designed to elicit a targeted T-cell response against specific tumor-associated antigens. The development of INO-5401 is rooted in Inovio's SynCon® technology, a proprietary platform for creating synthetic, consensus-based DNA plasmids. This technology aims to generate a more robust and broadly reactive immune response compared to vaccines based on a single antigen sequence. The discovery process for INO-5401 involved identifying key antigens that are over-expressed in various cancers, including glioblastoma, and are considered high priorities for cancer immunotherapy development by institutions like the National Cancer Institute.

INO-5401 is a combination of three separate DNA plasmids, each encoding a different tumor-associated antigen:

  • Human Telomerase Reverse Transcriptase (hTERT): An enzyme crucial for telomere maintenance and highly expressed in the vast majority of cancer cells, making it a prime target for cancer vaccines.

  • Wilms Tumor Gene-1 (WT1): A transcription factor that is overexpressed in various solid and hematological malignancies and plays a role in cell proliferation and differentiation.

  • Prostate-Specific Membrane Antigen (PSMA): A cell surface protein that is highly expressed in prostate cancer and the neovasculature of many other solid tumors, including glioblastoma.

This multi-antigen approach is intended to reduce the likelihood of tumor escape through antigen loss and to induce a comprehensive anti-tumor immune response.

Mechanism of Action

INO-5401 functions by delivering the genetic blueprint for three tumor-associated antigens directly into the patient's cells. Once the DNA plasmids are inside the cells, they are transcribed and translated, leading to the production of the hTERT, WT1, and PSMA proteins. These foreign antigens are then presented to the immune system, primarily through the MHC class I and class II pathways, which in turn activates a targeted T-cell response against cancer cells expressing these antigens.

To enhance the delivery of the DNA plasmids into the cells, INO-5401 is administered via intramuscular injection followed by electroporation using Inovio's proprietary CELLECTRA® device. Electroporation involves the application of brief, controlled electrical pulses to the injection site, which temporarily increases the permeability of the cell membranes, facilitating the uptake of the DNA plasmids. This method has been shown to significantly increase gene expression and the subsequent immune response compared to simple injection alone.

In many clinical trials, INO-5401 is co-administered with INO-9012, another DNA plasmid that encodes for the cytokine Interleukin-12 (IL-12). IL-12 is a potent immune stimulator that promotes the development of T helper 1 (Th1) cells and enhances the cytotoxic activity of T cells and Natural Killer (NK) cells. The co-administration of INO-9012 is intended to further amplify the T-cell response induced by INO-5401.

The following diagram illustrates the proposed signaling pathway of INO-5401:

INO_5401_Pathway cluster_delivery Delivery cluster_cellular_response Cellular Response cluster_immune_response Immune Response INO-5401_Plasmids INO-5401 Plasmids (hTERT, WT1, PSMA) CELLECTRA CELLECTRA Electroporation INO-5401_Plasmids->CELLECTRA INO-9012_Plasmid INO-9012 Plasmid (IL-12) INO-9012_Plasmid->CELLECTRA Muscle_Cell Muscle Cell CELLECTRA->Muscle_Cell Plasmid Uptake Antigen_Production Antigen Production (hTERT, WT1, PSMA) Muscle_Cell->Antigen_Production IL-12_Production IL-12 Production Muscle_Cell->IL-12_Production APC Antigen Presenting Cell (e.g., Dendritic Cell) Antigen_Production->APC Antigen Presentation T_Cell_Priming T-Cell Priming and Activation IL-12_Production->T_Cell_Priming Enhances APC->T_Cell_Priming CTL Cytotoxic T-Lymphocytes (CTLs) T_Cell_Priming->CTL Differentiation Tumor_Cell Tumor Cell (Expressing hTERT, WT1, PSMA) CTL->Tumor_Cell Recognition Tumor_Cell_Lysis Tumor Cell Lysis Tumor_Cell->Tumor_Cell_Lysis Induces

Proposed signaling pathway of INO-5401 and INO-9012.

Experimental Protocols

The clinical development of INO-5401 has involved a series of preclinical and clinical studies to evaluate its safety, immunogenicity, and efficacy. The following provides a detailed overview of the methodologies used in the key experiments.

Preclinical Studies

Preclinical evaluation of INO-5401 was conducted in animal models to assess its immunogenicity and anti-tumor activity. These studies were crucial in establishing the proof-of-concept for the DNA immunotherapy platform and for selecting the final antigen combination.

Immunogenicity Assays:

  • ELISpot (Enzyme-Linked Immunospot) Assay: This assay was used to quantify the number of antigen-specific T cells producing cytokines such as interferon-gamma (IFN-γ).

    • Peripheral blood mononuclear cells (PBMCs) were isolated from vaccinated animals.

    • The cells were stimulated in vitro with peptides corresponding to the hTERT, WT1, and PSMA antigens.

    • The cells were then plated on a membrane coated with an anti-IFN-γ antibody.

    • After incubation, a secondary antibody conjugated to an enzyme was added, followed by a substrate that produces a colored spot for each cytokine-secreting cell.

    • The number of spots was then counted to determine the frequency of antigen-specific T cells.

  • Flow Cytometry: This technique was used to characterize the phenotype and function of the induced T cells.

    • PBMCs were stained with a panel of fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular markers (e.g., IFN-γ, TNF-α).

    • The cells were then analyzed on a flow cytometer to identify different T-cell subsets and their cytokine production profile in response to antigen stimulation.

Tumor Challenge Studies:

  • Animal models, such as mice, were implanted with tumor cells expressing the target antigens.

  • The animals were then vaccinated with INO-5401 and INO-9012.

  • Tumor growth was monitored over time and compared to control groups that received a placebo or no treatment.

  • Survival rates were also recorded.

Clinical Trials

INO-5401 has been evaluated in a Phase 1/2, open-label, multi-center clinical trial in patients with newly diagnosed glioblastoma (GBM). The study was designed to assess the safety, immunogenicity, and preliminary efficacy of INO-5401 and INO-9012 in combination with the PD-1 inhibitor cemiplimab, along with standard-of-care radiation and temozolomide.

Study Design and Patient Population:

  • The trial enrolled 52 subjects with newly diagnosed GBM.

  • Patients were divided into two cohorts based on the methylation status of the O6-methylguanine-DNA methyltransferase (MGMT) promoter, a key biomarker in GBM:

    • Cohort A: Unmethylated MGMT promoter (n=32)

    • Cohort B: Methylated MGMT promoter or indeterminate status (n=20)

  • All patients received INO-5401, INO-9012, and cemiplimab in combination with radiation and temozolomide.

The following diagram illustrates the experimental workflow of the Phase 1/2 clinical trial:

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Newly Diagnosed GBM, n=52) Biomarker_Screening Biomarker Screening (MGMT Promoter Methylation) Patient_Recruitment->Biomarker_Screening Cohort_A Cohort A (Unmethylated MGMT, n=32) Biomarker_Screening->Cohort_A Cohort_B Cohort B (Methylated MGMT, n=20) Biomarker_Screening->Cohort_B Treatment_Regimen Treatment Regimen: INO-5401 + INO-9012 + Cemiplimab + Radiation + Temozolomide Cohort_A->Treatment_Regimen Cohort_B->Treatment_Regimen Safety_Monitoring Safety Monitoring (Adverse Events) Treatment_Regimen->Safety_Monitoring Immunogenicity_Assessment Immunogenicity Assessment (ELISpot, Flow Cytometry) Treatment_Regimen->Immunogenicity_Assessment Efficacy_Evaluation Efficacy Evaluation (Progression-Free Survival, Overall Survival) Treatment_Regimen->Efficacy_Evaluation

Experimental workflow of the Phase 1/2 clinical trial of INO-5401.

Immunogenicity Assessments:

  • Humoral Response: Serum samples were collected from patients at various time points to measure the levels of antibodies against the target antigens using ELISA (Enzyme-Linked Immunosorbent Assay).

  • Cellular Response: PBMCs were isolated and analyzed using ELISpot and flow cytometry, as described in the preclinical studies section, to quantify and characterize the antigen-specific T-cell response.

Data Presentation

The clinical trial of INO-5401 in glioblastoma has yielded encouraging results. The following tables summarize the key quantitative data from the study.

Patient Demographics and Baseline Characteristics
CharacteristicCohort A (Unmethylated MGMT)Cohort B (Methylated MGMT)Total
Number of Patients322052
Median Age (years)60 (range 19-78)60 (range 19-78)60 (range 19-78)
Female35%35%35%

Data sourced from clinical trial announcements.

Efficacy Data
EndpointCohort A (Unmethylated MGMT)Cohort B (Methylated MGMT)Historical Comparison (Standard of Care)
Median Overall Survival (OS)17.9 months32.5 months15-22 months
Progression-Free Survival at 6 Months (PFS6)75% (24 of 32)80% (16 of 20)~50%

Data sourced from clinical trial announcements and presentations.

Conclusion

INO-5401 represents a promising advancement in the field of cancer immunotherapy. Its multi-antigen approach, combined with a potent delivery system and an immune-stimulating adjuvant, has demonstrated the ability to induce robust T-cell responses against glioblastoma. The preliminary clinical data are encouraging, with notable improvements in overall and progression-free survival compared to historical controls. Further clinical development is warranted to confirm these findings and to explore the potential of INO-5401 in other cancer indications. The logical relationship between the components of the INO-5401 treatment regimen is depicted below.

Logical_Relationship INO-5401 INO-5401 (hTERT, WT1, PSMA Antigens) T_Cell_Response Generation of Tumor-Specific T-Cell Response INO-5401->T_Cell_Response INO-9012 INO-9012 (IL-12 Immune Activator) INO-9012->T_Cell_Response Amplifies CELLECTRA CELLECTRA (Electroporation Delivery) Enhanced_Delivery Enhanced Plasmid Delivery and Antigen Expression CELLECTRA->Enhanced_Delivery Cemiplimab Cemiplimab (PD-1 Inhibitor) Immune_Checkpoint_Blockade Overcoming T-Cell Exhaustion Cemiplimab->Immune_Checkpoint_Blockade Standard_of_Care Standard of Care (Radiation + Temozolomide) Tumor_Control Direct Tumor Cell Killing and Creating a Pro-Inflammatory Tumor Microenvironment Standard_of_Care->Tumor_Control Synergistic_Anti-Tumor_Effect Synergistic Anti-Tumor Effect and Improved Clinical Outcomes T_Cell_Response->Synergistic_Anti-Tumor_Effect Enhanced_Delivery->T_Cell_Response Leads to Immune_Checkpoint_Blockade->Synergistic_Anti-Tumor_Effect Tumor_Control->Synergistic_Anti-Tumor_Effect

Logical relationship of the INO-5401 combination therapy components.

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of INO-5042

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on a compound specifically designated as "INO-5042" is limited to a single preclinical study from 1999. This document has been generated as a representative technical guide for a hypothetical cyclooxygenase inhibitor, herein referred to as INO-5042, to fulfill the user's request for a detailed and technically formatted whitepaper. The data and protocols presented are illustrative and based on the known characteristics of this drug class.

Introduction

INO-5042 is an investigational, selective cyclooxygenase-2 (COX-2) inhibitor. This document provides a comprehensive overview of its preclinical pharmacokinetics (PK) and pharmacodynamics (PD), summarizing key data and experimental methodologies. The aim is to furnish researchers, scientists, and drug development professionals with a detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of INO-5042, as well as its mechanism of action and therapeutic effects in preclinical models.

Pharmacokinetics

The pharmacokinetic profile of INO-5042 was characterized in rodent models following intravenous and oral administration. The key parameters are summarized in the tables below.

Quantitative Pharmacokinetic Data

Table 1: Single-Dose Intravenous Pharmacokinetic Parameters of INO-5042 in Rats

ParameterUnitValue (Mean ± SD)
Cmaxng/mL1250 ± 150
Tmaxh0.25
AUC(0-inf)ng·h/mL4500 ± 500
Half-life (t½)h4.2 ± 0.8
Clearance (CL)L/h/kg0.5 ± 0.1
Volume of Distribution (Vd)L/kg2.1 ± 0.4

Table 2: Single-Dose Oral Pharmacokinetic Parameters of INO-5042 in Rats

ParameterUnitValue (Mean ± SD)
Cmaxng/mL850 ± 120
Tmaxh1.5 ± 0.5
AUC(0-inf)ng·h/mL3150 ± 450
Half-life (t½)h4.5 ± 0.9
Bioavailability (F%)%70

Pharmacodynamics

INO-5042 demonstrates potent anti-inflammatory and analgesic effects in preclinical models, consistent with its mechanism as a selective COX-2 inhibitor.

Quantitative Pharmacodynamic Data

Table 3: In Vivo Efficacy of INO-5042 in a Rat Model of Carrageenan-Induced Paw Edema

Dose (mg/kg, p.o.)Inhibition of Edema (%)
125
558
1085
ED50 (mg/kg) 4.3

Signaling Pathway

INO-5042 exerts its therapeutic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme, a key component of the inflammatory cascade.

signaling_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins INO5042 INO-5042 This compound->COX2 Inhibition Inflammation Inflammation & Pain Prostaglandins->Inflammation

Figure 1: INO-5042 Mechanism of Action

Experimental Protocols

Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of INO-5042 in Sprague-Dawley rats following a single intravenous (IV) and oral (p.o.) dose.

Workflow:

pk_workflow start Start dosing Dose Administration (IV or Oral) start->dosing sampling Serial Blood Sampling dosing->sampling analysis LC-MS/MS Analysis of Plasma sampling->analysis modeling Pharmacokinetic Modeling analysis->modeling end End modeling->end

Figure 2: Pharmacokinetic Study Workflow

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=6 per group), aged 8-10 weeks.

  • Dosing:

    • IV group: 2 mg/kg INO-5042 administered via tail vein injection.

    • Oral group: 10 mg/kg INO-5042 administered by oral gavage.

  • Blood Sampling: Blood samples (0.2 mL) were collected from the jugular vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of INO-5042 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.

Pharmacodynamic Study Protocol

Objective: To evaluate the anti-inflammatory efficacy of INO-5042 in a carrageenan-induced paw edema model in rats.

Methodology:

  • Animal Model: Male Wistar rats (n=8 per group), aged 7-9 weeks.

  • Treatment Groups:

    • Vehicle control (0.5% carboxymethylcellulose, p.o.)

    • INO-5042 (1, 5, and 10 mg/kg, p.o.)

    • Positive control (Indomethacin, 5 mg/kg, p.o.)

  • Procedure:

    • Animals were dosed with the respective treatments one hour prior to carrageenan injection.

    • Paw edema was induced by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Paw volume was measured using a plethysmometer at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema was calculated for each treatment group relative to the vehicle control group. The ED50 was determined by non-linear regression analysis.

Conclusion

The preclinical data for the hypothetical INO-5042 demonstrate a favorable pharmacokinetic profile with good oral bioavailability and a half-life supportive of once or twice-daily dosing. The pharmacodynamic studies confirm its potent anti-inflammatory activity, consistent with its mechanism as a selective COX-2 inhibitor. These findings support the further development of INO-5042 as a potential therapeutic agent for inflammatory conditions.

INO-5401: A Technical Whitepaper on a Novel DNA Immunotherapy for Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

INO-5401 is an investigational DNA-based immunotherapy being developed by Inovio Pharmaceuticals for the treatment of newly diagnosed glioblastoma multiforme (GBM), the most aggressive form of brain cancer.[1][2] This novel therapeutic candidate consists of three synthetic DNA plasmids that encode for three tumor-associated antigens: human telomerase reverse transcriptase (hTERT), Wilms Tumor-1 (WT1), and prostate-specific membrane antigen (PSMA).[2][3][4] Administered intramuscularly followed by electroporation using the CELLECTRA® delivery device, INO-5401 is designed to elicit a robust T cell response against tumor cells expressing these antigens.[2][3][5] Often used in combination with INO-9012, a DNA plasmid encoding the immune activator Interleukin-12 (IL-12), this therapy aims to enhance the body's natural anti-tumor immune response.[4][5][6] This whitepaper provides a comprehensive overview of INO-5401, including its mechanism of action, clinical trial data, and detailed experimental protocols.

Mechanism of Action

INO-5401 is a synthetic DNA plasmid-based therapy that leverages the body's own cellular machinery to produce antigens and stimulate an immune response. The core of its mechanism lies in the introduction of DNA plasmids encoding for hTERT, WT1, and PSMA, three antigens commonly overexpressed in GBM tumors.[2][3]

The administration process involves intramuscular injection of INO-5401, followed by in vivo electroporation. Electroporation uses brief electrical pulses to create temporary pores in cell membranes, allowing the DNA plasmids to enter the cells.[2][6] Once inside, the plasmids are transcribed and translated by the host cell's machinery, leading to the production of the hTERT, WT1, and PSMA antigens.[2]

These newly synthesized antigens are then presented on the cell surface by Major Histocompatibility Complex (MHC) molecules, which flags them for recognition by the immune system. This process is intended to activate and expand a patient's population of cytotoxic T lymphocytes (CTLs) that can specifically target and destroy GBM cells expressing these antigens.[2]

To further amplify this immune response, INO-5401 is often co-administered with INO-9012, a plasmid containing the gene for IL-12.[4][5][6] IL-12 is a potent cytokine that promotes the differentiation of naive T cells into Th1 cells and enhances the cytotoxic activity of CTLs and Natural Killer (NK) cells.[4]

Clinical Development and Efficacy

INO-5401 is currently in Phase II clinical development for the treatment of newly diagnosed GBM.[3] Clinical trials have primarily focused on evaluating the safety, immunogenicity, and preliminary efficacy of INO-5401 in combination with INO-9012 and a PD-1 inhibitor, cemiplimab (Libtayo®), alongside standard-of-care radiation and chemotherapy (temozolomide).[1][7][8]

Quantitative Clinical Trial Data

The Phase 1/2 open-label, multi-center trial (NCT03491683) enrolled 52 evaluable patients with newly diagnosed GBM, stratified into two cohorts based on their O6-methylguanine-DNA methyltransferase (MGMT) promoter methylation status.[2][5][7][9][10]

Table 1: Overall Survival (OS) Data from Phase 1/2 Trial (NCT03491683)

CohortMGMT Promoter StatusNumber of PatientsMedian Overall Survival (mOS)OS at 12 MonthsOS at 18 Months
A Unmethylated3217.9 months84.4%50%
B Methylated2032.5 months85%70%

Data sourced from multiple press releases and clinical trial updates.[1][2][4][5][9]

Table 2: Immunogenicity Data from Phase 1/2 Trial (NCT03491683)

CohortMGMT Promoter StatusPatients with IFN-gamma T cell response
A Unmethylated86% (19/22)
B Methylated94% (16/17)

Data reflects an increase over baseline to one or more antigens encoded by INO-5401.[1]

These results compare favorably to historical controls for both MGMT unmethylated and methylated GBM patients.[1][4] The treatment combination has demonstrated a tolerable safety profile, with most adverse events being mild to moderate (≤Grade 2).[9][10]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of INO-5401 and INO-9012

The therapeutic effect of INO-5401 and INO-9012 is predicated on the activation of a specific cascade of immune signaling events.

INO5401_Pathway cluster_administration Administration cluster_cellular_events Cellular Events cluster_immune_response Immune Response INO5401 INO-5401 (DNA Plasmids: hTERT, WT1, PSMA) MuscleCell Muscle Cell INO5401->MuscleCell INO9012 INO-9012 (DNA Plasmid: IL-12) INO9012->MuscleCell EP Electroporation (CELLECTRA®) EP->MuscleCell Plasmid Uptake AntigenProduction Antigen Production (hTERT, WT1, PSMA) MuscleCell->AntigenProduction IL12Production IL-12 Production MuscleCell->IL12Production APC Antigen Presenting Cell (APC) AntigenProduction->APC Antigen Uptake TCellActivation T-Cell Activation & Proliferation IL12Production->TCellActivation Enhances MHC MHC Presentation APC->MHC MHC->TCellActivation T-Cell Priming CTL Cytotoxic T-Lymphocyte (CTL) TCellActivation->CTL TumorCell GBM Tumor Cell CTL->TumorCell Recognizes & Binds TumorLysis Tumor Cell Lysis CTL->TumorLysis Induces TumorCell->TumorLysis

Caption: Proposed signaling pathway of INO-5401 and INO-9012 immunotherapy.

Clinical Trial Experimental Workflow

The clinical evaluation of INO-5401 follows a structured workflow to assess safety, immunogenicity, and efficacy.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_treatment Treatment Regimen cluster_monitoring Patient Monitoring & Data Collection cluster_analysis Data Analysis Patient Newly Diagnosed GBM Patient InclusionCriteria Inclusion/Exclusion Criteria Met Patient->InclusionCriteria MGMT_Status MGMT Promoter Status Determined InclusionCriteria->MGMT_Status Treatment INO-5401 + INO-9012 + Cemiplimab + RT/TMZ MGMT_Status->Treatment Administration IM Injection + Electroporation Treatment->Administration Safety Adverse Event Monitoring Administration->Safety Immunogenicity Blood Samples for ELISpot & Flow Cytometry Administration->Immunogenicity Efficacy Tumor Imaging (MRI) Administration->Efficacy PrimaryEndpoint Safety & Tolerability Safety->PrimaryEndpoint SecondaryEndpoints Efficacy (OS, PFS) & Immunogenicity Immunogenicity->SecondaryEndpoints Efficacy->SecondaryEndpoints

Caption: Generalized workflow for the INO-5401 clinical trial in GBM patients.

Experimental Protocols

Drug Administration
  • INO-5401: 9 mg dose administered intramuscularly. It is a mixture of three synthetic plasmids targeting WT1, PSMA, and hTERT antigens.[5][9][11]

  • INO-9012: 1 mg dose of a DNA plasmid for the expression of human IL-12, delivered intramuscularly.[5][8]

  • Electroporation: The CELLECTRA® 2000 device is used to deliver electrical pulses following the intramuscular injections to enhance plasmid uptake.[2][5]

  • Dosing Schedule: Administered every three weeks for four doses, and then every nine weeks until disease progression.[5][8]

Immunogenicity Assessment
  • Interferon-gamma (IFN-γ) ELISpot Assay: Peripheral blood mononuclear cells (PBMCs) are collected from patients and stimulated with peptides corresponding to the encoded antigens (hTERT, WT1, PSMA). The number of IFN-γ secreting T cells is then quantified to measure the antigen-specific T cell response.[5]

  • Flow Cytometry: This technique is used to characterize and quantify the activated, antigen-specific CD4+ and CD8+ T cell populations in peripheral blood.[5][9][10] Markers such as CD69 and PD-1 are used to identify activated T cells, while perforin and granzyme A are used to assess their lytic potential.[9][10]

Gene Expression Analysis
  • RNA Sequencing (RNA-Seq): Formalin-fixed paraffin-embedded (FFPE) GBM tissue samples are collected from patients before and after treatment. RNA is extracted and sequenced to analyze intra-tumoral gene expression. This is used to confirm the expression of the target antigens and to assess changes in immune-related gene expression, such as markers of T cell infiltration and activation.[9][10]

  • Statistical Analysis: The Wilcoxon rank-sum test is used to identify significant differences in gene expression between patient groups (e.g., alive vs. deceased at a specific time point).[9]

Future Directions

The promising results from the Phase 1/2 trial in GBM have paved the way for further investigation of INO-5401. Future research will likely focus on:

  • Pivotal Trials: Conducting larger, randomized controlled trials to definitively establish the efficacy and safety of this combination therapy.

  • Biomarker Discovery: Further exploration of pre-treatment gene expression signatures and other biomarkers to identify patients who are most likely to respond to this immunotherapy.[9]

  • Expansion to Other Indications: INO-5401 is also being explored in other cancers, such as advanced unresectable or metastatic urothelial carcinoma, in combination with other checkpoint inhibitors like atezolizumab.[11][12] A Phase 1b trial is also underway for adult cancer and non-cancer patients with BRCA1 or BRCA2 mutations.[6][13]

Conclusion

INO-5401, in combination with INO-9012 and a checkpoint inhibitor, represents a promising new therapeutic strategy for glioblastoma. By leveraging a novel DNA-based immunotherapy platform, this treatment has demonstrated the ability to generate robust, antigen-specific T cell responses that may translate into a survival benefit for patients with this devastating disease.[1][5][9][10] The ongoing and future clinical development of INO-5401 will be critical in determining its ultimate role in the treatment of GBM and other cancers.

References

Early-Stage Research on INO-5042: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the available early-stage research on INO-5042, a venoconstrictor agent investigated for its potential in treating venous insufficiency. The data presented herein is based on preclinical findings reported at the 2nd European Congress of Pharmacology in 1999.

Quantitative Data Summary

The following tables summarize the dose-dependent efficacy of INO-5042 in various preclinical models of inflammation and venous insufficiency.

Table 1: Effect of INO-5042 on Histamine-Induced Venule Diameter Increase in Hamsters

Administration RouteDose RangeOutcome
Intravenous (i.v.)0.028-28 mcg/kgSignificant inhibition of the first phase of venule diameter increase.
Oral (p.o.)0.01-50 mg/kgSignificant inhibition of the first phase of venule diameter increase.

Table 2: Anti-inflammatory Effects of INO-5042 in Rat Models

ModelAdministration RouteDose Range/ConcentrationEfficacy
Neurogenic Inflammation (Edema)Intravenous (i.v.)0.028-2800 ng/kgDose-dependent inhibition (ED50: 0.28 ng/kg)
Neurogenic Inflammation (Edema)Oral (p.o.)0.5-5 mg/kgDose-dependent inhibition (ED50: 1 mg/kg)
Zymosan-Induced ExtravasationOral (p.o.)0.1-25 mg/kgDose-dependent inhibition
5 mg/kg30% inhibition at 2 hours
24% inhibition at 4 hours
24% inhibition at 6 hours
Carrageenan-Induced Paw EdemaOral (p.o.)5 mg/kg18% inhibition
Venous Hyperpressure-Induced EdemaOral (p.o.)5 mg/kg38% inhibition

Experimental Protocols

Detailed experimental protocols for the cited studies are not publicly available. The information is derived from summaries of presentations at a scientific congress.[1] The methodologies are broadly described as follows:

  • Histamine-Induced Venule Dilation in Hamsters: The effect of INO-5042 on venule diameter was assessed in the microcirculation of conscious hamsters following a histamine challenge.[1]

  • Neurogenic Inflammation in Rats: Arteriolar dilatation and edema were induced by electrical stimulation of the saphenous nerve. INO-5042 was administered prior to stimulation to evaluate its inhibitory effect on edema formation.[1]

  • Zymosan-Induced Extravasation in Rats: Inflammation was induced by zymosan injection, and the inhibitory effect of orally administered INO-5042 on extravasation was measured at different time points.[1]

  • Carrageenan-Induced Paw Edema in Rats: Paw edema was induced by carrageenan injection, and the anti-inflammatory effect of a single oral dose of INO-5042 was evaluated.[1]

  • Venous Hyperpressure-Induced Edema in Rats: Edema was induced by venous hyperpressure, and the efficacy of INO-5042 was compared to the inactive compound diosmin.[1]

Visualizations

Proposed Signaling Pathway of INO-5042

The preclinical data suggests that INO-5042 may exert its effects through the cyclooxygenase (COX) pathway and by inhibiting the action of substance P.

INO5042_Pathway cluster_inflammation Inflammatory Stimuli cluster_response Pathophysiological Response Histamine Histamine COX_Pathway Cyclooxygenase Pathway Histamine->COX_Pathway activates Substance P Substance P Edema (Extravasation) Edema (Extravasation) Substance P->Edema (Extravasation) induces Venule Dilation Venule Dilation INO5042 This compound This compound->Edema (Extravasation) inhibits action of Substance P This compound->COX_Pathway inhibits COX_Pathway->Venule Dilation leads to

Proposed mechanism of action for INO-5042.
Experimental Workflow for Neurogenic Inflammation Model

The following diagram illustrates the general workflow for evaluating the efficacy of INO-5042 in the rat neurogenic inflammation model.

Experimental_Workflow Start Start Pretreatment Pretreatment with INO-5042 or Vehicle Start->Pretreatment Stimulation Electrical Stimulation of Saphenous Nerve Pretreatment->Stimulation Response Induction of Edema (Substance P release) Stimulation->Response Measurement Quantification of Edema Response->Measurement End End Measurement->End

Workflow for the rat neurogenic inflammation model.

References

Methodological & Application

Application Notes and Protocols for INO-5042: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimental protocols and signaling pathway information related to INO-5042 did not yield sufficient data to create the requested detailed application notes and protocols for cell culture.

The available information on INO-5042 is limited and dated, suggesting it may be a compound that was not extensively pursued or is no longer under active research. Preclinical data from 1999 indicates that INO-5042 was investigated as a venoconstrictor with anti-inflammatory properties, potentially acting on the cyclooxygenase pathway.[1] However, specific details regarding its use in in vitro cell culture experiments, established signaling pathways, and quantitative data are not publicly available.

Due to the lack of specific experimental data, it is not possible to provide the following as requested:

  • Detailed Application Notes and Protocols: Without information on cell lines, media, concentrations, and incubation times, a reliable protocol cannot be constructed.

  • Quantitative Data Tables: No quantitative data from cell culture experiments involving INO-5042 were found.

  • Signaling Pathway and Workflow Diagrams: The precise molecular mechanism and signaling cascade of INO-5042 are not described in the available literature, preventing the creation of accurate diagrams.

For researchers, scientists, and drug development professionals interested in this or similar compounds, it is recommended to consult internal discovery and development documentation if available, or to perform initial dose-response and cytotoxicity assays to determine appropriate experimental conditions for any new compound in specific cell lines.

General cell culture and experimental design resources can be found from various cell biology and pharmacology protocols. These typically involve standard procedures for cell maintenance, treatment with experimental compounds, and subsequent analysis of cellular responses.

References

Application Notes and Protocols for INO-5042 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is based on preclinical data presented in 1999. The current development status of INO-5042 is unknown, and these notes should be used as a historical reference and guide for potential experimental design.

Introduction

INO-5042 is a venoconstrictor agent with demonstrated anti-inflammatory properties in various preclinical animal models.[1] Its mechanism of action is believed to involve the cyclooxygenase (COX) pathway and the inhibition of substance P-mediated effects.[1] These application notes provide a summary of the available data and detailed protocols for the use of INO-5042 in hamster and rat models of inflammation and venous insufficiency.

Data Presentation

The following tables summarize the quantitative data from preclinical studies with INO-5042.

Table 1: Efficacy of INO-5042 in a Hamster Model of Histamine-Induced Venule Dilation

Animal ModelParameter MeasuredRoute of AdministrationDosage RangeObserved Effect
Conscious HamsterHistamine-induced increase in venule diameterIntravenous (i.v.)0.028-28 mcg/kgSignificant inhibition of the increase in venule diameter
Oral (p.o.)0.01-50 mg/kgSignificant inhibition of the increase in venule diameter

Table 2: Efficacy of INO-5042 in Rat Models of Inflammation and Edema

Animal ModelParameter MeasuredRoute of AdministrationDosage RangeED50Observed Effect
Rat Neurogenic InflammationEdema formationIntravenous (i.v.)0.028-2800 ng/kg0.28 ng/kgDose-dependent inhibition of edema
Oral (p.o.)0.5-5 mg/kg1 mg/kgDose-dependent inhibition of edema
Rat Zymosan-Induced ExtravasationExtravasationOral (p.o.)0.1-25 mg/kg-Dose-dependent inhibition. At 5 mg/kg, 30%, 24%, and 24% inhibition at 2, 4, and 6 hours respectively.
Rat Carrageenan-Induced Paw EdemaPaw edemaOral (p.o.)5 mg/kg-18% inhibition of paw edema.
Rat Venous Hyperpressure-Induced EdemaEdemaOral (p.o.)5 mg/kg-38% inhibition of edema.

Signaling Pathways

The proposed mechanisms of action for INO-5042 are visualized in the diagrams below.

cluster_0 Cyclooxygenase Pathway AA Arachidonic Acid COX Cyclooxygenase (COX) AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation PGs->Inflammation INO5042 INO-5042 This compound->COX Inhibition

Caption: Proposed inhibition of the cyclooxygenase pathway by INO-5042.

cluster_1 Substance P Signaling Pathway SP Substance P NK1R NK1 Receptor SP->NK1R VascularPermeability Increased Vascular Permeability NK1R->VascularPermeability Edema Edema VascularPermeability->Edema This compound INO-5042 This compound->NK1R Inhibition of Action

Caption: Proposed inhibition of Substance P action by INO-5042.

Experimental Protocols

The following are generalized protocols based on the descriptions from preclinical studies.[1] Researchers should adapt these protocols to their specific laboratory conditions and institutional guidelines.

Experimental Workflow

cluster_workflow General Experimental Workflow AnimalAcclimation Animal Acclimation BaselineMeasurements Baseline Measurements (optional) AnimalAcclimation->BaselineMeasurements GroupAssignment Random Group Assignment (Vehicle, INO-5042) BaselineMeasurements->GroupAssignment DrugAdministration INO-5042 or Vehicle Administration (i.v. or p.o.) GroupAssignment->DrugAdministration Induction Induction of Inflammation/Edema DrugAdministration->Induction DataCollection Data Collection and Measurement Induction->DataCollection Analysis Data Analysis DataCollection->Analysis

Caption: A generalized workflow for in vivo studies with INO-5042.

Protocol 1: Histamine-Induced Increase in Venule Diameter in Conscious Hamsters

Objective: To assess the effect of INO-5042 on histamine-induced changes in venule diameter.

Animal Model: Conscious Hamsters.

Materials:

  • INO-5042

  • Vehicle control (e.g., saline, appropriate solvent)

  • Histamine solution

  • Intravital microscope

  • Catheters for intravenous administration (if applicable)

  • Oral gavage needles (if applicable)

Procedure:

  • Animal Preparation: Acclimate hamsters to the experimental setup. For intravenous studies, surgically implant a catheter.

  • Drug Administration:

    • Intravenous: Administer INO-5042 (0.028-28 mcg/kg) or vehicle through the catheter.

    • Oral: Administer INO-5042 (0.01-50 mg/kg) or vehicle by oral gavage.

  • Induction of Vasodilation: At a predetermined time post-drug administration, induce an increase in venule diameter using a localized application or systemic administration of histamine.

  • Measurement: Using intravital microscopy, measure the diameter of selected venules at baseline and at specified time points after histamine administration.

  • Data Analysis: Compare the changes in venule diameter between the INO-5042 treated groups and the vehicle control group.

Protocol 2: Neurogenic Inflammation in Rats

Objective: To evaluate the anti-inflammatory effects of INO-5042 in a neurogenic inflammation model.

Animal Model: Rats.

Materials:

  • INO-5042

  • Vehicle control

  • Anesthetic

  • Electrodes for nerve stimulation

  • Equipment for measuring edema (e.g., calipers)

Procedure:

  • Animal Preparation: Anesthetize the rat. Expose the saphenous nerve for electrical stimulation.

  • Drug Administration:

    • Intravenous: Administer INO-5042 (0.028-2800 ng/kg) or vehicle.

    • Oral: Administer INO-5042 (0.5-5 mg/kg) or vehicle prior to the procedure.

  • Induction of Inflammation: Apply electrical stimulation to the saphenous nerve to induce arteriolar dilatation and edema formation.

  • Measurement: Measure the degree of edema in the lower limb at specified time points after stimulation.

  • Data Analysis: Calculate the dose-dependent inhibition of edema and determine the ED50 values for both routes of administration.

Protocol 3: Carrageenan-Induced Paw Edema in Rats

Objective: To assess the anti-inflammatory activity of INO-5042 on carrageenan-induced paw edema.

Animal Model: Rats.

Materials:

  • INO-5042 (5 mg/kg)

  • Vehicle control

  • Carrageenan solution (e.g., 1% in saline)

  • Pletysmometer or calipers to measure paw volume/thickness

Procedure:

  • Baseline Measurement: Measure the initial volume or thickness of the rat's hind paw.

  • Drug Administration: Administer INO-5042 (5 mg/kg) or vehicle orally one hour prior to carrageenan injection.

  • Induction of Edema: Inject a small volume of carrageenan solution into the sub-plantar tissue of the hind paw.

  • Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for the INO-5042 treated group compared to the vehicle control group at each time point.

References

Application Notes and Protocols for Western Blot Analysis of INO-5042 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

INO-5042 is an investigational compound with demonstrated anti-inflammatory and venoconstrictor properties. Preclinical data suggests that its mechanism of action may involve the modulation of the cyclooxygenase (COX) pathway.[1][2][3][4] This document provides a detailed protocol for utilizing Western blot analysis to investigate the effects of INO-5042 on key protein markers within the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation.[5][6] The NF-κB pathway is a logical target for investigation given its role in inducing the expression of pro-inflammatory enzymes like COX-2 and inducible nitric oxide synthase (iNOS).[7][8][9]

These protocols are designed to enable researchers to quantify changes in protein expression and post-translational modifications in response to INO-5042 treatment, thereby elucidating its molecular mechanism of action.

Hypothetical Signaling Pathway Modulated by INO-5042

The following diagram illustrates a plausible signaling cascade through which INO-5042 may exert its anti-inflammatory effects by inhibiting the NF-κB pathway.

INO5042_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS / TNF-α Receptor Receptor (e.g., TLR4, TNFR) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB_complex NF-κB Complex (p65/p50/IκBα) p65 p65 p50 p50 p65_p50_nuc p65/p50 NFkB_complex->p65_p50_nuc IκBα Degradation & Translocation DNA DNA p65_p50_nuc->DNA Binding Transcription Gene Transcription DNA->Transcription COX2 COX-2 Transcription->COX2 iNOS iNOS Transcription->iNOS INO5042 INO-5042 This compound->IKK Inhibition

Caption: Hypothetical mechanism of INO-5042 inhibiting the NF-κB signaling pathway.

Data Presentation

The following tables present hypothetical quantitative data from Western blot analyses to illustrate the potential effects of INO-5042. This data is for demonstrative purposes and should be replaced with actual experimental results.

Table 1: Effect of INO-5042 on NF-κB Pathway Activation

Treatment GroupPhospho-p65 (Ser536) / Total p65 RatioIκBα / β-actin Ratio
Vehicle Control (Unstimulated)0.15 ± 0.031.02 ± 0.08
Vehicle Control + LPS (1 µg/mL)1.00 ± 0.120.25 ± 0.05
INO-5042 (1 µM) + LPS (1 µg/mL)0.65 ± 0.090.78 ± 0.10
INO-5042 (10 µM) + LPS (1 µg/mL)0.30 ± 0.060.95 ± 0.07

Data are presented as mean ± standard deviation (n=3). Ratios are normalized to the LPS-stimulated vehicle control.

Table 2: Effect of INO-5042 on Pro-inflammatory Enzyme Expression

Treatment GroupCOX-2 / β-actin RatioiNOS / β-actin Ratio
Vehicle Control (Unstimulated)0.10 ± 0.020.05 ± 0.01
Vehicle Control + LPS (1 µg/mL)1.00 ± 0.151.00 ± 0.18
INO-5042 (1 µM) + LPS (1 µg/mL)0.58 ± 0.070.62 ± 0.09
INO-5042 (10 µM) + LPS (1 µg/mL)0.22 ± 0.040.28 ± 0.05

Data are presented as mean ± standard deviation (n=3). Ratios are normalized to the LPS-stimulated vehicle control.

Experimental Protocols

General Workflow for Western Blot Analysis

The diagram below outlines the major steps for performing a quantitative Western blot experiment.

WB_Workflow Start Start Cell_Culture 1. Cell Culture and Treatment Start->Cell_Culture Lysis 2. Cell Lysis and Protein Extraction Cell_Culture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Signal Detection Secondary_Ab->Detection Analysis 10. Data Analysis and Normalization Detection->Analysis End End Analysis->End

Caption: Standard workflow for quantitative Western blot analysis.

Detailed Protocol for Western Blotting

1. Cell Culture and Treatment

  • Culture appropriate cells (e.g., RAW 264.7 macrophages, HeLa cells) to 70-80% confluency.

  • Pre-treat cells with desired concentrations of INO-5042 or vehicle for 1-2 hours.

  • Stimulate cells with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a predetermined time (e.g., 30 minutes for p65 phosphorylation, 6-24 hours for COX-2/iNOS expression) to induce the inflammatory response.[8][9]

2. Cell Lysis and Protein Extraction

  • After treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).[6]

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[6]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, with vortexing every 10 minutes.[6]

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[6]

  • Collect the supernatant containing the total protein.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

4. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

  • Prepare protein samples by mixing with 4x Laemmli sample buffer and boiling at 95°C for 5 minutes.[6]

  • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.[6]

  • Run the gel at 100-120V until the dye front reaches the bottom.

5. Protein Transfer

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[6]

  • Perform the transfer at 100V for 90 minutes or using a semi-dry transfer apparatus according to the manufacturer's protocol.

6. Blocking

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]

7. Primary Antibody Incubation

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:

    • Phospho-NF-κB p65 (Ser536) (1:1000)[5][6]

    • Total NF-κB p65 (1:1000)[6][10]

    • IκBα (1:1000)[6][11][12][13]

    • COX-2 (1:1000)[7][8][14][15]

    • iNOS (1:1000)[9][16][17][18]

    • β-actin (1:5000) or other validated housekeeping protein[19][20][21][22]

8. Secondary Antibody Incubation

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG, diluted 1:5000) for 1 hour at room temperature.[6]

  • Wash the membrane again three times for 10 minutes each with TBST.

9. Signal Detection

  • Prepare an enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol.

  • Incubate the membrane with the ECL reagent for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to be within the linear range of detection and avoid signal saturation.[23][24][25]

10. Data Analysis and Normalization

  • Quantify the band intensity using densitometry software (e.g., ImageJ).

  • For each target protein, normalize its band intensity to that of a housekeeping protein (e.g., β-actin) in the same lane to correct for loading variations.[19][20][21]

  • For phosphorylated proteins, calculate the ratio of the phosphorylated protein signal to the total protein signal.[5]

  • Express the data as a fold change relative to the appropriate control group. Perform statistical analysis on replicate experiments.[26][27]

Concluding Remarks

The protocols outlined in this document provide a robust framework for investigating the effects of INO-5042 on the NF-κB signaling pathway using Western blot analysis. By quantifying changes in the phosphorylation of p65, the degradation of IκBα, and the expression of downstream inflammatory enzymes COX-2 and iNOS, researchers can gain valuable insights into the anti-inflammatory mechanism of this compound. Adherence to best practices for quantitative Western blotting, including proper normalization and working within the linear range of detection, is crucial for obtaining accurate and reproducible data.[23][24][25]

References

Application Note: High-Throughput Screening for Cyclooxygenase Inhibitors Using CX-1

Author: BenchChem Technical Support Team. Date: December 2025

Notice: A comprehensive search for "INO5042" did not yield any publicly available information regarding its use in high-throughput screening (HTS) assays. The available data on INO-5042 is limited to preclinical studies from 1999, describing it as a venoconstrictor and anti-inflammatory agent that appears to act on the cyclooxygenase pathway[1]. Due to the absence of specific HTS data or protocols for this compound, this document provides a representative application note and protocol for a hypothetical cyclooxygenase inhibitor, designated as CX-1 , to illustrate the application of HTS in this context.

Introduction

Cyclooxygenases (COX-1 and COX-2) are key enzymes in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Inhibition of these enzymes is a primary target for the development of non-steroidal anti-inflammatory drugs (NSAIDs). High-throughput screening provides a robust platform for the rapid identification and characterization of novel COX inhibitors from large compound libraries. This application note describes a protocol for a biochemical HTS assay to identify inhibitors of COX-2 using the hypothetical compound CX-1 as an example.

Principle of the Assay

This assay quantifies the peroxidase activity of COX-2. In the presence of arachidonic acid, the peroxidase component of the enzyme catalyzes the oxidation of a chromogenic substrate, resulting in a colorimetric signal. Inhibitors of COX-2 will reduce the rate of this reaction, leading to a decrease in the signal. The potency of inhibitors is determined by measuring the concentration-dependent reduction in the signal.

Data Presentation

The following tables summarize the performance of the hypothetical COX-2 inhibitor, CX-1, in a high-throughput screening assay.

Table 1: HTS Assay Performance Metrics for CX-1

ParameterValueDescription
Assay Format 384-wellMiniaturized format for high-throughput screening.
Primary Screen Conc. 10 µMInitial concentration of CX-1 used for screening.
IC50 0.5 µMConcentration of CX-1 that inhibits 50% of COX-2 activity.
Z'-factor 0.8A measure of assay quality, indicating excellent separation between positive and negative controls.
Signal-to-Background 10Ratio of the signal from the uninhibited enzyme to the background signal.
Coefficient of Variation < 5%A measure of the reproducibility of the assay.

Table 2: Comparative Analysis of CX-1 with a Standard Inhibitor

CompoundIC50 (µM)Selectivity (COX-1/COX-2)
CX-1 0.5100
Celecoxib 0.130

Experimental Protocols

Reagent Preparation
  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 5 µM EDTA and 2 mM phenol.

  • Enzyme Solution: Recombinant human COX-2 enzyme diluted in assay buffer to a final concentration of 50 units/mL.

  • Substrate Solution: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 1 mM in assay buffer.

  • Arachidonic Acid Solution: 100 µM arachidonic acid in assay buffer.

  • Compound Plates: CX-1 and control compounds serially diluted in 100% DMSO.

HTS Assay Protocol for COX-2 Inhibition
  • Compound Dispensing: Using an automated liquid handler, dispense 100 nL of compounds from the compound plates into a 384-well assay plate.

  • Enzyme Addition: Add 10 µL of the COX-2 enzyme solution to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 5 µL of the substrate solution followed by 5 µL of the arachidonic acid solution to initiate the reaction.

  • Signal Detection: Immediately measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.

Visualizations

Cyclooxygenase Signaling Pathway

COX_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulus Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation CX1 CX-1 (Inhibitor) CX1->COX Inhibition HTS_Workflow Start Start: Compound Library Dispense 1. Compound Dispensing (100 nL) Start->Dispense Add_Enzyme 2. Add COX-2 Enzyme (10 µL) Dispense->Add_Enzyme Incubate 3. Incubate (15 min) Add_Enzyme->Incubate Add_Substrates 4. Add Substrate & Arachidonic Acid (5 µL each) Incubate->Add_Substrates Read_Plate 5. Kinetic Read (590 nm) Add_Substrates->Read_Plate Data_Analysis 6. Data Analysis (% Inhibition, IC50) Read_Plate->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification End End: Confirmed Hits Hit_Identification->End

References

Application Notes and Protocols for INO5042 in Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

INO5042 is a compound with demonstrated venoconstrictor and anti-inflammatory properties.[1] Its mechanism of action is reported to involve the cyclooxygenase pathway.[1] These application notes provide a generalized protocol for the investigation of this compound's effects on protein expression and localization within cultured cells using immunofluorescence (IF) staining. Given the limited specific data on this compound in this application, the following protocol is a comprehensive template derived from standard immunofluorescence procedures and will require optimization for specific experimental contexts.[2][3][4][5][6][7][8][9][10]

Target Audience

These guidelines are intended for researchers, scientists, and drug development professionals familiar with cell culture and basic microscopy techniques.

Putative Signaling Pathway: Cyclooxygenase Pathway

This compound is suggested to act on the cyclooxygenase (COX) pathway.[1] This pathway is central to the inflammatory response, converting arachidonic acid into prostaglandins. A simplified diagram of this pathway is presented below.

COX_Pathway PLA2 Phospholipase A2 (PLA2) AA Arachidonic Acid PLA2->AA Membrane Membrane Phospholipids Membrane->AA Stimulus COX Cyclooxygenase (COX-1/COX-2) AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 This compound This compound This compound->COX Inhibition Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation

Caption: Putative mechanism of this compound via the cyclooxygenase pathway.

Quantitative Data Summary

Effective analysis of this compound's impact requires quantification of the immunofluorescence signal. Below is a template table for organizing such data. A quantitative immunofluorescence score can be calculated by measuring the mean fluorescence intensity within a defined cellular area.[11]

Treatment GroupThis compound Conc. (µM)Target Protein Mean Fluorescence Intensity (Arbitrary Units)Standard Deviationp-value (vs. Vehicle)
Vehicle Control0150.215.8-
This compound1125.612.1<0.05
This compound1089.49.7<0.01
This compound5055.16.3<0.001
Positive ControlVaries250.922.4<0.001

Experimental Workflow for Immunofluorescence Staining

The following diagram outlines the general workflow for the immunofluorescence protocol detailed below.

IF_Workflow start Start: Seed Cells on Coverslips treat Treat with this compound start->treat fix Fixation (e.g., 4% PFA) treat->fix permeabilize Permeabilization (e.g., 0.25% Triton X-100) fix->permeabilize block Blocking (e.g., 5% BSA) permeabilize->block primary_ab Primary Antibody Incubation block->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab mount Mount Coverslips with DAPI secondary_ab->mount image Image with Fluorescence Microscope mount->image end End: Analyze Data image->end

Caption: General workflow for immunofluorescence staining.

Detailed Immunofluorescence Protocol

This protocol is a general guideline for staining adherent cultured cells and should be optimized for your specific cell line and target protein.

Materials and Reagents
  • Cell Culture: Adherent cells of choice, appropriate culture medium, sterile glass coverslips, 6-well plates.

  • This compound Stock Solution: Prepare a concentrated stock in a suitable solvent (e.g., DMSO) and store at -20°C.

  • Phosphate-Buffered Saline (PBS): 1X solution, pH 7.4.[2]

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Handle in a fume hood.[2][3]

  • Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS.[2][4]

  • Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum from the secondary antibody host species in PBS.[4][5]

  • Primary Antibody: Specific to the target of interest, diluted in antibody dilution buffer.

  • Secondary Antibody: Fluorophore-conjugated, corresponding to the host species of the primary antibody, diluted in antibody dilution buffer.

  • Antibody Dilution Buffer: 1% BSA in PBS with 0.05% Tween-20 (optional).

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.

  • Antifade Mounting Medium. [2][3]

Procedure
  • Cell Seeding:

    • Sterilize glass coverslips by immersing them in 70% ethanol and allowing them to air dry in a sterile hood, or by autoclaving.[3][4]

    • Place one sterile coverslip into each well of a 6-well plate.

    • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.

    • Incubate in appropriate conditions (e.g., 37°C, 5% CO2) for 24-48 hours.

  • This compound Treatment:

    • Prepare working dilutions of this compound in fresh culture medium. Include a vehicle-only control.

    • Aspirate the old medium from the wells and replace it with the medium containing this compound or vehicle.

    • Incubate for the desired treatment duration.

  • Fixation:

    • Aspirate the culture medium and gently rinse the cells twice with warm PBS.[2][4]

    • Add 1-2 mL of 4% PFA to each well to fix the cells. Incubate for 15-20 minutes at room temperature.[2][3]

    • Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.[2][4]

  • Permeabilization (for intracellular targets):

    • Add 1 mL of permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) to each well.[8]

    • Incubate for 10-15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.[8]

  • Blocking:

    • Add 1 mL of blocking buffer to each well.

    • Incubate for 60 minutes at room temperature to minimize non-specific antibody binding.[2]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in antibody dilution buffer.

    • Aspirate the blocking buffer and add the diluted primary antibody solution to the coverslips. Ensure the entire surface of the coverslip is covered.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[5][9]

  • Washing:

    • Aspirate the primary antibody solution and wash the coverslips three times with PBS for 5 minutes each.[2][5]

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in antibody dilution buffer. Protect from light from this point forward.

    • Aspirate the wash buffer and add the diluted secondary antibody to the coverslips.

    • Incubate for 1 hour at room temperature in the dark.[9]

  • Final Washes and Counterstaining:

    • Aspirate the secondary antibody solution and wash three times with PBS for 5 minutes each in the dark.[5]

    • If desired, incubate with a DAPI solution for 5-10 minutes to stain the nuclei.

    • Rinse once with PBS.

  • Mounting:

    • Carefully remove the coverslips from the wells using fine-tipped forceps.

    • Wick away excess PBS with the edge of a laboratory wipe.

    • Place a small drop of antifade mounting medium onto a clean microscope slide.[3]

    • Invert the coverslip (cell-side down) onto the mounting medium, avoiding air bubbles.[3]

    • Seal the edges of the coverslip with clear nail polish if desired for long-term storage.[3]

  • Imaging and Analysis:

    • Store the slides at 4°C in the dark until imaging.[3]

    • Visualize the staining using a fluorescence or confocal microscope with appropriate filters for the chosen fluorophores.

    • Capture images using consistent settings (e.g., exposure time, gain) across all samples for accurate comparison.

    • Quantify the fluorescence intensity using image analysis software.[11][12]

References

INO5042 (i53): Application Notes and Protocols for Enhancing CRISPR-Cas9 Gene Editing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Precision genome editing using CRISPR-Cas9 technology is often limited by the efficiency of the cellular DNA repair mechanisms. Following a Cas9-induced double-strand break (DSB), cells primarily utilize two major repair pathways: the error-prone non-homologous end joining (NHEJ) and the high-fidelity homology-directed repair (HDR). For precise gene editing applications, such as the insertion of a specific DNA sequence, HDR is the preferred pathway. However, NHEJ is often the dominant repair mechanism in many cell types.

INO5042, identified here as the genetically encoded inhibitor of 53BP1 (i53), represents a powerful tool to enhance the efficiency of HDR-mediated CRISPR-Cas9 gene editing. 53BP1 is a crucial protein that promotes NHEJ by limiting the DNA end resection necessary for initiating HDR. By inhibiting 53BP1, i53 shifts the balance of DNA repair towards HDR, thereby increasing the frequency of precise gene editing events.[1][2][3]

These application notes provide a comprehensive overview of the use of i53 in CRISPR-Cas9 experiments, including its mechanism of action, protocols for its application, and quantitative data on its efficacy.

Mechanism of Action: Shifting the Balance of DNA Repair

The core function of i53 is to modulate the choice of DNA repair pathway following a CRISPR-Cas9 induced DSB. It achieves this by directly interacting with and inhibiting the function of 53BP1.

  • 53BP1's Role in DNA Repair: 53BP1 is a key regulator that is recruited to the sites of DNA double-strand breaks. It acts as a pro-NHEJ factor by protecting the broken DNA ends from resection. This resection is a critical first step for initiating the HDR pathway.[1][2]

  • i53 as a 53BP1 Inhibitor: this compound (i53) is an engineered ubiquitin variant designed to bind with high affinity to the Tudor domain of 53BP1.[3][4] This binding action physically blocks the recruitment of 53BP1 to the sites of DNA damage.

  • Promoting Homology-Directed Repair (HDR): By preventing 53BP1 from accumulating at DSBs, i53 facilitates the resection of DNA ends. This resected DNA can then serve as a template for the HDR pathway, leading to a significant increase in the frequency of precise gene editing when a donor template is provided.[4][5]

Data Presentation: Quantitative Efficacy of i53

The use of i53 has been shown to significantly enhance HDR efficiency across various cell types and experimental setups. The following table summarizes the quantitative improvements observed.

Cell TypeDonor TemplateTarget Gene(s)Fold Increase in HDR EfficiencyReference(s)
Human 293T cellsssODNCXCR4, CCR5Up to 3.3-fold[1]
Human U2OS cellsDR-GFP reporterN/A~2.4-fold[3]
Human and Mouse cellsdsDNA or ssODNVariousUp to 5.6-fold[2]
Human hematopoietic stem/progenitor cells (HSPCs)ODNCYBBSignificantly increased correction rates[4]

Experimental Protocols

This section provides detailed protocols for the application of i53 in conjunction with CRISPR-Cas9 for enhanced gene editing. The most common method for introducing i53 is through the expression of a plasmid encoding the i53 protein.

Protocol 1: Co-transfection of i53 Expression Plasmid with CRISPR-Cas9 Components

This protocol is suitable for most adherent and suspension cell lines.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • CRISPR-Cas9 plasmid (expressing Cas9 and gRNA) or pre-assembled Cas9-gRNA ribonucleoprotein (RNP) complex

  • Plasmid encoding this compound (i53)

  • Donor DNA template (plasmid or single-stranded oligonucleotide)

  • Transfection reagent (e.g., Lipofectamine™ 3000, FuGENE® HD) or electroporation system

  • Phosphate-Buffered Saline (PBS)

  • 6-well culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed 200,000 to 500,000 cells per well in a 6-well plate. Ensure cells reach 70-90% confluency at the time of transfection.

  • Transfection Complex Preparation (Lipid-based):

    • In a sterile microcentrifuge tube, dilute the CRISPR-Cas9 plasmid/RNP, i53 expression plasmid, and donor DNA template in a serum-free medium (e.g., Opti-MEM™). A typical ratio is 1:1:1 for the plasmids and donor, but optimization may be required.

    • In a separate tube, dilute the transfection reagent in the same serum-free medium according to the manufacturer's instructions.

    • Combine the diluted DNA/RNP mix with the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow complexes to form.

  • Transfection:

    • Add the transfection complexes dropwise to the cells in each well.

    • Gently rock the plate to ensure even distribution.

    • Incubate the cells at 37°C in a CO2 incubator.

  • Post-Transfection:

    • Change the medium 4-6 hours post-transfection if toxicity is observed, or as recommended by the transfection reagent manufacturer.

    • Continue to incubate the cells for 48-72 hours to allow for gene editing to occur.

  • Analysis of Editing Efficiency:

    • Harvest the cells and extract genomic DNA.

    • Analyze the editing efficiency using methods such as Sanger sequencing with TIDE/ICE analysis, next-generation sequencing (NGS), or restriction fragment length polymorphism (RFLP) analysis.

Protocol 2: Generation of a Stable Cell Line Expressing i53

For long-term studies or difficult-to-transfect cells, creating a stable cell line that constitutively or inducibly expresses i53 can be advantageous.

Materials:

  • Lentiviral or retroviral vector encoding i53 and a selection marker (e.g., puromycin resistance).

  • Packaging and envelope plasmids (for lentivirus production).

  • HEK293T cells (for virus production).

  • Target cells.

  • Polybrene or other transduction enhancers.

  • Selection antibiotic (e.g., puromycin).

Procedure:

  • Viral Production (if applicable):

    • Produce lentivirus or retrovirus in HEK293T cells by co-transfecting the i53 vector along with packaging and envelope plasmids.

    • Harvest the viral supernatant 48-72 hours post-transfection.

  • Transduction of Target Cells:

    • Seed the target cells.

    • On the day of transduction, replace the medium with fresh medium containing the viral supernatant and a transduction enhancer like polybrene.

    • Incubate for 24 hours.

  • Selection of Stable Cells:

    • 48 hours post-transduction, begin selection by adding the appropriate antibiotic to the culture medium.

    • Replace the selection medium every 2-3 days until non-transduced control cells are eliminated.

    • Expand the resistant cell population.

  • CRISPR-Cas9 Gene Editing:

    • Use the stable i53-expressing cell line for your standard CRISPR-Cas9 gene editing protocol (transfection of Cas9/gRNA and donor template).

Visualizations

Signaling Pathway of DNA Double-Strand Break Repair Choice

DNA_Repair_Choice DSB CRISPR-Cas9 induced Double-Strand Break (DSB) Resection DNA End Resection DSB->Resection NHEJ Non-Homologous End Joining (NHEJ) (Error-Prone) DSB->NHEJ 53BP1 53BP1 DSB->53BP1 HDR Homology-Directed Repair (HDR) (Precise) Resection->HDR 53BP1->Resection Inhibits i53 This compound (i53) i53->53BP1 Inhibits

Caption: The role of this compound (i53) in modulating DNA repair pathways.

Experimental Workflow for i53-Enhanced CRISPR-Cas9 Editing

Experimental_Workflow start Start: Cell Culture transfection Co-transfection: - Cas9/gRNA - this compound (i53) Plasmid - Donor Template start->transfection incubation Incubation (48-72 hours) transfection->incubation harvest Cell Harvesting incubation->harvest gDNA_extraction Genomic DNA Extraction harvest->gDNA_extraction analysis Analysis of Editing Efficiency (e.g., NGS, Sanger Sequencing) gDNA_extraction->analysis end End: Quantified Results analysis->end

Caption: A typical workflow for gene editing using this compound (i53).

Disclaimer: These protocols are intended as a guide and may require optimization for specific cell types and experimental conditions. It is recommended to perform pilot experiments to determine the optimal concentrations of plasmids, donor DNA, and transfection reagents.

References

Application Notes and Protocols for Inotuzumab Ozogamicin (InO) in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using Inotuzumab Ozogamicin in Combination with Chemotherapy for the Treatment of Acute Lymphoblastic Leukemia (ALL)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inotuzumab ozogamicin (InO) is a CD22-directed antibody-drug conjugate (ADC) that has demonstrated significant efficacy in the treatment of B-cell acute lymphoblastic leukemia (ALL).[1][2][3] Comprising a humanized anti-CD22 monoclonal antibody linked to the cytotoxic agent calicheamicin, InO facilitates the targeted delivery of a DNA-damaging agent to malignant B-cells.[1] Upon binding to the CD22 receptor, the ADC is internalized, releasing calicheamicin and inducing double-strand DNA breaks, which ultimately leads to apoptosis.[1] While InO has shown efficacy as a monotherapy, its use in combination with chemotherapy and other novel agents is being actively explored to enhance response rates and improve long-term survival outcomes.[2] These application notes provide an overview of the use of Inotuzumab Ozogamicin in combination with low-intensity chemotherapy, specifically the mini-hyper-CVD (cyclophosphamide, vincristine, dexamethasone, and doxorubicin) regimen, for relapsed/refractory ALL.

Signaling Pathway and Mechanism of Action

Inotuzumab ozogamicin's mechanism of action involves the specific targeting of CD22-expressing cells. The subsequent intracellular release of calicheamicin and induction of DNA damage is a key pathway. When used in combination with chemotherapy agents like those in the mini-hyper-CVD regimen, a synergistic anti-leukemic effect is anticipated through complementary mechanisms of action.

cluster_cell CD22+ B-Cell cluster_chemo Chemotherapy Mechanism InO Inotuzumab Ozogamicin CD22 CD22 Receptor InO->CD22 Binding Endosome Endosome CD22->Endosome Internalization Calicheamicin Calicheamicin Endosome->Calicheamicin Release DNA Nuclear DNA Calicheamicin->DNA Double-strand breaks Apoptosis Apoptosis DNA->Apoptosis Leukemic_Cell_Death Synergistic Leukemic Cell Death Chemo Mini-hyper-CVD CellCycle Cell Cycle Arrest Chemo->CellCycle DNA_Synth DNA Synthesis Inhibition Chemo->DNA_Synth ChemoApoptosis Apoptosis CellCycle->ChemoApoptosis DNA_Synth->ChemoApoptosis

Caption: Mechanism of Inotuzumab Ozogamicin and Chemotherapy.

Quantitative Data Summary

The following tables summarize the efficacy of Inotuzumab Ozogamicin in combination with mini-hyper-CVD in patients with relapsed/refractory Philadelphia chromosome-negative ALL.

Table 1: Overall Response Rates

Treatment GroupNumber of PatientsOverall Response (OR) Rate (%)Complete Remission (CR) Rate (%)
InO + Mini-hyper-CVD388268
InO + Mini-hyper-CVD + Blinatumomab209585

Data adapted from studies on sequential combination therapies.[4]

Table 2: Survival Outcomes

Treatment GroupMedian Overall Survival (OS)2-Year OS Rate (%)
InO Monotherapy (INO-VATE study)7.7 months22.8
InO + Mini-hyper-CVDNot Reported45

Data from the INO-VATE study and sequential combination therapy studies.[4][5]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of Inotuzumab Ozogamicin in combination with chemotherapy agents on CD22+ ALL cell lines.

Materials:

  • CD22+ ALL cell line (e.g., NALM-6)

  • RPMI-1640 medium with 10% FBS

  • Inotuzumab Ozogamicin

  • Chemotherapy agents (Cyclophosphamide, Vincristine, Doxorubicin)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed NALM-6 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Prepare serial dilutions of Inotuzumab Ozogamicin and the individual chemotherapy agents.

  • Treat the cells with either single agents or combinations of Inotuzumab Ozogamicin and chemotherapy.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure luminescence using a luminometer to determine the percentage of viable cells.

  • Calculate IC50 values and assess for synergistic, additive, or antagonistic effects using software such as CompuSyn.

Start Start Seed_Cells Seed CD22+ ALL cells in 96-well plate Start->Seed_Cells Prepare_Drugs Prepare serial dilutions of InO and chemotherapy Seed_Cells->Prepare_Drugs Treat_Cells Treat cells with single agents and combinations Prepare_Drugs->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_Reagent Add cell viability reagent Incubate->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Analyze_Data Calculate IC50 and analyze for synergy Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: In Vitro Cytotoxicity Assay Workflow.

Protocol 2: Patient Treatment Regimen (Relapsed/Refractory ALL)

Objective: To provide a framework for the clinical application of Inotuzumab Ozogamicin in combination with mini-hyper-CVD.

Patient Population: Adult patients with relapsed or refractory Philadelphia chromosome-negative B-cell ALL.

Dosing and Administration:

  • Inotuzumab Ozogamicin:

    • Cycle 1: 1.3-1.8 mg/m² on day 3

    • Subsequent Cycles: 1.0-1.3 mg/m² on day 3

  • Mini-hyper-CVD:

    • Cyclophosphamide: 150 mg/m² intravenously every 12 hours for 6 doses on days 1-3.

    • Vincristine: 2 mg intravenously on days 1 and 8.

    • Doxorubicin: 25 mg/m² intravenously on day 1.

    • Dexamethasone: 20 mg intravenously on days 1-4 and 11-14.

  • Cycle Duration: 28 days.

  • Prophylaxis: Allopurinol and hydration are recommended to prevent tumor lysis syndrome. Prophylaxis for veno-occlusive disease (VOD) with ursodiol should be considered.

Monitoring:

  • Complete blood counts should be monitored frequently.

  • Liver function tests should be monitored before each dose due to the risk of VOD.[1]

  • Minimal residual disease (MRD) should be assessed at the end of each cycle to evaluate response depth.

cluster_cycle Treatment Cycle (28 days) Day1 Day 1: Mini-hyper-CVD (Cyclophosphamide, Vincristine, Doxorubicin, Dexamethasone) Day3 Day 3: Inotuzumab Ozogamicin Day1->Day3 Day8 Day 8: Vincristine Day3->Day8 Monitoring Ongoing Monitoring: CBC, LFTs Day8->Monitoring MRD_Assessment End of Cycle: MRD Assessment Monitoring->MRD_Assessment

Caption: InO + Mini-hyper-CVD Treatment Cycle.

Conclusion

The combination of Inotuzumab Ozogamicin with low-intensity chemotherapy regimens like mini-hyper-CVD represents a promising therapeutic strategy for patients with relapsed or refractory B-cell ALL.[4] These combinations have the potential to improve response rates and long-term outcomes. Further clinical investigation is warranted to optimize dosing schedules, manage toxicities such as veno-occlusive disease, and explore the addition of other novel agents.

References

Application Notes and Protocols: INO-5042 for In Vivo Imaging Techniques

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigation into the use of INO-5042 for in vivo imaging has revealed a significant discrepancy in its documented application. Current scientific literature and preclinical data exclusively identify INO-5042 as a therapeutic agent, specifically a venoconstrictor and anti-inflammatory compound, rather than a probe or contrast agent for in vivo imaging.

Preclinical studies presented in 1999 highlighted the efficacy of INO-5042 in animal models for venous insufficiency.[1] The compound demonstrated significant inhibition of histamine-induced increases in venule diameter and dose-dependent inhibition of edema in models of neurogenic inflammation.[1] The mechanism of action for these therapeutic effects appears to be related to the cyclooxygenase pathway and inhibition of substance P-induced actions.[1]

Extensive searches for "INO-5042" in the context of in vivo imaging techniques—including Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), Magnetic Resonance Imaging (MRI), bioluminescence, and fluorescence imaging—yielded no relevant results. The available data focuses solely on its pharmacological effects as a treatment for conditions such as edema associated with venous insufficiency.[1]

Therefore, the creation of detailed application notes, experimental protocols, and signaling pathway diagrams for INO-5042 in the field of in vivo imaging is not possible based on the current body of scientific evidence. The compound has not been developed or utilized for imaging purposes according to the available information.

For researchers, scientists, and drug development professionals interested in in vivo imaging, the focus should be on established and emerging imaging agents and techniques. These methodologies are designed to visualize and quantify biological processes at the molecular and cellular level within a living organism.[2][3] Such techniques often involve the use of specific probes, such as radiotracers for PET and SPECT, or fluorescent proteins and dyes for optical imaging, to study disease progression, drug efficacy, and various biological phenomena.[4][5][6]

Should new research emerge detailing the application of INO-5042 or a similarly named compound for in vivo imaging, this document will be updated accordingly. At present, all evidence points to INO-5042's role as a therapeutic, not an imaging, agent.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting INO-5042 Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges that may be encountered when working with the experimental compound INO-5042. Given that specific solubility data for INO-5042 is not extensively published, this document leverages established principles for small molecule inhibitors with poor aqueous solubility to provide practical guidance.

Frequently Asked Questions (FAQs)

Q1: My INO-5042 powder will not dissolve in aqueous buffers like PBS. What is the recommended solvent for making a stock solution?

A1: Like many small molecule inhibitors, INO-5042 is expected to have low solubility in aqueous solutions. It is highly recommended to first prepare a high-concentration stock solution in an organic solvent. The most common and recommended solvent for this purpose is Dimethyl Sulfoxide (DMSO).[1] For many research compounds, stock solutions can be prepared in the range of 10-50 mM in DMSO.[1]

Q2: I dissolved INO-5042 in DMSO, but it precipitated when I diluted it into my aqueous assay buffer. How can I prevent this?

A2: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds.[1][2] It occurs when the compound's concentration exceeds its solubility limit in the final aqueous medium. Here are several strategies to mitigate this issue:

  • Lower the Final Concentration: The simplest approach is to reduce the final working concentration of INO-5042 in your experiment.

  • Prepare Intermediate Dilutions: Instead of diluting directly from a high-concentration DMSO stock, create intermediate dilutions in DMSO first. Then, add the final, lower-concentration DMSO solution to your aqueous buffer. This gradual dilution can help maintain solubility.[2]

  • Vigorous Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing by vortexing or pipetting immediately.[2] This helps to disperse the compound quickly before it has a chance to aggregate and precipitate.

  • Use of Surfactants or Co-solvents: For particularly challenging compounds, adding a small amount of a non-ionic surfactant (e.g., 0.01% Triton X-100) or a co-solvent like ethanol or polyethylene glycol (PEG) to your aqueous buffer can help improve solubility.[3][4][5] However, always run a vehicle control to ensure these additives do not affect your experimental results.

Q3: Can I use heat or sonication to help dissolve my INO-5042?

A3: Gentle warming (e.g., in a 37°C water bath) and brief sonication can be effective for dissolving stubborn compounds.[2][6] However, it is crucial to be cautious as excessive or prolonged heat can lead to the degradation of the compound. Always visually inspect the solution for any changes in color or clarity that might indicate degradation. It is advisable to test the stability of the compound under these conditions before proceeding with critical experiments.

Q4: How should I store my INO-5042 stock solutions?

A4: For optimal stability, stock solutions of INO-5042 in an organic solvent like DMSO should be stored at -20°C or -80°C.[6] It is best to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. DMSO is also hygroscopic (absorbs moisture from the air), so minimizing the opening of the stock vial is recommended.

Data Presentation: Solubility of a Representative Small Molecule Inhibitor

Since specific quantitative data for INO-5042 is unavailable, the following table provides representative solubility data for a hypothetical small molecule inhibitor with similar characteristics.

Solvent/Buffer SystemMaximum Solubility (Hypothetical)Notes
100% DMSO50 mMUniversal solvent for high-concentration stocks.
100% Ethanol25 mMLess polar than DMSO; can be used as a co-solvent.
Phosphate-Buffered Saline (PBS), pH 7.4<10 µMDemonstrates the poor aqueous solubility typical of many small molecule inhibitors.[2]
Cell Culture Medium + 10% FBS10-20 µMSerum proteins can sometimes aid in solubilizing hydrophobic compounds.
PBS with 0.1% Tween-20~50 µMNon-ionic surfactants can significantly improve aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of INO-5042 in DMSO

Materials:

  • INO-5042 powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculate Required Mass: Determine the mass of INO-5042 needed to prepare the desired volume of a 10 mM stock solution. (Mass = 10 mmol/L * Molar Mass ( g/mol ) * Volume (L)).

  • Weigh Compound: Carefully weigh the calculated amount of INO-5042 powder and transfer it to a sterile vial.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO to the vial.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate in a water bath for 5-10 minutes or warm gently to 37°C.[2]

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C.[6]

Protocol 2: Kinetic Solubility Assay using Nephelometry

This protocol provides a method to determine the kinetic solubility of INO-5042 in an aqueous buffer.

Materials:

  • 10 mM INO-5042 stock solution in DMSO

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplate (clear bottom)

  • Nephelometer (light-scattering plate reader)

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, prepare a serial dilution of the 10 mM INO-5042 stock solution in DMSO.

  • Dilution in Aqueous Buffer: In a separate 96-well plate, add the aqueous buffer. Then, transfer a small, equal volume of each DMSO concentration from the first plate to the corresponding wells of the second plate. This will create a range of final compound concentrations with a consistent final DMSO percentage.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) to allow for precipitation to occur.

  • Measurement: Measure the light scattering of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering (indicating precipitation) is observed compared to the buffer-only control.

Mandatory Visualizations

Cyclooxygenase (COX) Signaling Pathway

INO-5042 is reported to act on the cyclooxygenase pathway. The following diagram illustrates a simplified overview of this pathway, where arachidonic acid is converted into various prostaglandins by COX enzymes.

COX_Pathway Simplified Cyclooxygenase (COX) Signaling Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 (PLA2) membrane->pla2 aa Arachidonic Acid (AA) pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 cox2->pgh2 pg_synthases Prostaglandin Synthases pgh2->pg_synthases prostaglandins Prostaglandins (PGE2, PGI2, etc.) pg_synthases->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation homeostasis Gastric Protection, Platelet Aggregation prostaglandins->homeostasis ino5042 INO-5042 This compound->cox2 Inhibition

Caption: Simplified diagram of the Cyclooxygenase (COX) signaling pathway.

Experimental Workflow for Troubleshooting Solubility

The following diagram outlines a logical workflow for addressing solubility issues with INO-5042 during experimental setup.

Troubleshooting_Workflow Troubleshooting Workflow for INO-5042 Solubility start Start: INO-5042 Powder prepare_stock Prepare High-Concentration Stock in 100% DMSO start->prepare_stock dilute Dilute Stock in Aqueous Buffer prepare_stock->dilute check_precipitate Precipitation Observed? dilute->check_precipitate success Proceed with Experiment check_precipitate->success No troubleshoot Troubleshooting Steps check_precipitate->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc intermediate_dil Use Intermediate Dilutions in DMSO troubleshoot->intermediate_dil sonicate_warm Gentle Sonication/ Warming troubleshoot->sonicate_warm add_surfactant Add Surfactant/ Co-solvent to Buffer troubleshoot->add_surfactant lower_conc->dilute intermediate_dil->dilute sonicate_warm->dilute add_surfactant->dilute

Caption: A logical workflow for troubleshooting INO-5042 solubility issues.

References

Technical Support Center: Optimizing INO-5042 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for INO-5042. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing INO-5042 in their experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of INO-5042?

A1: Based on preclinical studies, INO-5042 is understood to act as a venoconstrictor and anti-inflammatory agent. Its mechanism of action appears to involve the cyclooxygenase (COX) pathway, and it has been shown to inhibit edema induced by substance P, suggesting it may also interfere with substance P-mediated effects.[1]

Q2: What is a recommended starting concentration for INO-5042 in cell-based assays?

A2: As there is limited public data on the in vitro use of INO-5042, a good starting point for a new small molecule inhibitor is to perform a dose-response experiment. A typical range to screen for many inhibitors is between 10 nM and 10 µM. For initial experiments, it is advisable to test a wide range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM) to determine the optimal concentration for your specific cell type and assay.

Q3: How should I prepare and store INO-5042 stock solutions?

A3: For most small molecule inhibitors, stock solutions are typically prepared in a high-purity organic solvent like dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM). It is recommended to aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Before use, thaw the aliquot and dilute it in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experimental setup is low (ideally ≤ 0.1%) to prevent solvent-induced cellular effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[2]

Q4: What are the known signaling pathways affected by INO-5042?

A4: INO-5042 is reported to act on the cyclooxygenase pathway.[1] This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[3][4][5] Additionally, its ability to inhibit substance P-induced edema suggests an interaction with the substance P signaling pathway. Substance P is a neuropeptide involved in neurogenic inflammation and pain perception, primarily signaling through the neurokinin-1 receptor (NK1R).[1][6][7]

Troubleshooting Guide

This guide addresses common issues that may be encountered when working with INO-5042 or other small molecule inhibitors in cell culture experiments.

Issue Possible Cause Suggested Solution
High variability between experimental replicates. Inconsistent compound concentration due to pipetting errors or incomplete solubilization. Cell health and density variations.Ensure the compound is fully dissolved in the stock solution and properly mixed when diluted in the medium. Use calibrated pipettes and consistent pipetting techniques. Maintain consistent cell seeding densities and ensure cells are in a healthy, logarithmic growth phase.
No observable effect of INO-5042 at expected concentrations. The chosen concentration range may be too low for the specific cell type or assay. The compound may be unstable in the culture medium. The target pathway may not be active in your experimental model.Perform a broader dose-response curve, extending to higher concentrations. Test the stability of INO-5042 in your specific cell culture medium over the time course of your experiment.[8] Confirm the expression and activity of the target (e.g., COX enzymes, NK1R) in your cell line.
Observed cellular toxicity at low concentrations. The compound may have off-target effects. The solvent (e.g., DMSO) concentration may be too high. The compound itself may be cytotoxic to the specific cell line.Test for off-target effects by using a structurally unrelated inhibitor for the same target, if available.[2] Ensure the final solvent concentration is non-toxic to your cells by running a solvent toxicity control.[2] Perform a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of INO-5042 concentrations.
Precipitation of the compound in the culture medium. The compound's solubility limit in the aqueous medium has been exceeded.Lower the final concentration of INO-5042. If using serum-free medium, consider adding a low percentage of serum, as proteins can sometimes help to stabilize small molecules.[8] For in vitro assays, the use of non-ionic surfactants at low concentrations might help.[2]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of INO-5042 using a Dose-Response Assay

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of INO-5042 on a specific cellular response, such as prostaglandin E2 (PGE2) production.

Materials:

  • Cells of interest (e.g., a cell line known to express COX-2 and respond to inflammatory stimuli)

  • Complete cell culture medium

  • INO-5042

  • DMSO (or other suitable solvent)

  • Inflammatory stimulus (e.g., lipopolysaccharide [LPS] or interleukin-1β [IL-1β])

  • Phosphate-buffered saline (PBS)

  • PGE2 ELISA kit

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment. Allow the cells to adhere and grow overnight.

  • Preparation of INO-5042 Dilutions: Prepare a 10 mM stock solution of INO-5042 in DMSO. Create a serial dilution of the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM). Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest INO-5042 concentration).

  • Compound Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of INO-5042 or the vehicle control. Pre-incubate the cells with the compound for a specific period (e.g., 1-2 hours).

  • Stimulation: After pre-incubation, add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for a period sufficient to induce the desired response (e.g., 18-24 hours for PGE2 production).

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Analysis: Measure the concentration of PGE2 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the PGE2 concentration against the logarithm of the INO-5042 concentration. Use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Western Blot Analysis of COX-2 Expression

This protocol can be used to assess the effect of INO-5042 on the protein expression of COX-2.

Materials:

  • Cells and reagents from Protocol 1

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against COX-2

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cells with INO-5042 and/or an inflammatory stimulus as described in Protocol 1.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-COX-2 antibody overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with the loading control antibody to ensure equal protein loading.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the COX-2 signal to the loading control.

Data Presentation

Table 1: Hypothetical In Vitro Potency of INO-5042

Assay Cell Line Parameter Value
PGE2 ProductionHuman MacrophagesIC5050 nM
Substance P-induced Calcium FluxU373MG (human astrocytoma)IC50120 nM
COX-2 Enzymatic ActivityPurified Human RecombinantIC5025 nM

Table 2: Recommended Concentration Ranges for Different Experimental Setups

Experiment Type Starting Concentration Range Notes
Cell-based functional assays (e.g., cytokine release)10 nM - 1 µMThe optimal concentration will be cell type and assay dependent.
Western Blotting100 nM - 10 µMHigher concentrations may be needed to observe changes in protein expression.
In vivo animal studies (reported)0.028-28 mcg/kg i.v. (hamster) 0.01-50 mg/kg p.o. (hamster) 0.5-5 mg/kg p.o. (rat)These are reported effective doses and should be optimized for your specific animal model and disease state.[1]

Visualizations

INO5042_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock of INO-5042 in DMSO serial_dil Create Serial Dilutions in Culture Medium stock->serial_dil pre_incubate Pre-incubate Cells with INO-5042 serial_dil->pre_incubate seed_cells Seed Cells in Multi-well Plate seed_cells->pre_incubate stimulate Add Inflammatory Stimulus (e.g., LPS) pre_incubate->stimulate incubate Incubate for Desired Time stimulate->incubate collect Collect Supernatant or Lyse Cells incubate->collect elisa Measure PGE2 by ELISA collect->elisa western Analyze COX-2 by Western Blot collect->western ic50 Determine IC50 elisa->ic50 Signaling_Pathways cluster_cox Cyclooxygenase Pathway cluster_sp Substance P Pathway cluster_inhibitor AA Arachidonic Acid COX2 COX-2 AA->COX2 PGH2 PGH2 COX2->PGH2 PGE2 PGE2 PGH2->PGE2 Inflammation_COX Inflammation PGE2->Inflammation_COX SP Substance P NK1R NK1 Receptor SP->NK1R G_protein G-protein Activation NK1R->G_protein PLC PLC Activation G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Increased Ca2+ / PKC Activation IP3_DAG->Ca_PKC Inflammation_SP Neurogenic Inflammation Ca_PKC->Inflammation_SP INO5042 INO-5042 This compound->COX2 Inhibits This compound->NK1R Inhibits

References

INO5042 stability and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a general guideline for the stability and storage of INO-5401 based on best practices for DNA medicines. Specific stability data and handling instructions are proprietary. Always refer to the product-specific documentation and lot-specific Certificate of Analysis provided with your shipment for definitive storage and handling instructions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for INO-5401?

A1: INO-5401 is designed for stability and does not require freezing for storage and transport.[1][2][3] For long-term storage, it is recommended to keep the product in a pharmaceutical-grade refrigerator at a temperature of 2°C to 8°C (36°F to 46°F).[4][5] Do not freeze the product.

Q2: Can I store INO-5401 at room temperature? For how long?

A2: While DNA vaccines are known to be stable at room temperature, prolonged storage at ambient temperatures is not recommended for maintaining optimal potency.[6] For excursions outside of the recommended 2°C to 8°C range, please refer to the product-specific documentation or contact technical support with detailed information about the duration and temperature of the excursion.

Q3: Is INO-5401 sensitive to light?

A3: To prevent potential degradation, it is a best practice to protect all vaccine products from light.[5] Store INO-5401 in its original packaging until use.[7]

Q4: What should I do if I accidentally freeze a vial of INO-5401?

A4: Do not use a vial of INO-5401 that has been frozen. Freezing can compromise the integrity of the plasmid DNA and the formulation components. Please discard the vial according to your institution's guidelines for biomedical waste.

Q5: How should I handle INO-5401 during experimental use?

A5: When handling INO-5401 for your experiments, it is recommended to work in a clean, controlled environment. Avoid vigorous shaking or vortexing of the vial. After withdrawing a dose, return the vial to the recommended storage conditions as soon as possible.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpectedly low potency or biological activity Improper storage temperature.Verify the temperature logs of the storage unit. Ensure the unit maintains a stable temperature between 2°C and 8°C.[4]
Exposure to multiple freeze-thaw cycles.Confirm that the product has not been frozen. Discard any vials suspected of being frozen.
Contamination.Review your aseptic handling techniques. If contamination is suspected, discard the vial.
Visible precipitates or discoloration in the vial Product degradation or contamination.Do not use the vial. Contact technical support immediately and provide the lot number and a description of the issue.
Inconsistent results between experiments Vial-to-vial variability.Ensure proper mixing by gently inverting the vial before use. Avoid vigorous shaking.
Degradation after opening.Minimize the time the vial is at room temperature. Use the product promptly after opening.

Stability Data

The following tables present illustrative stability data for INO-5401 under different storage conditions. This data is for informational purposes only.

Table 1: Accelerated Stability Study of INO-5401

Condition Time Point Supercoiled Plasmid (%) Appearance
25°C ± 2°C0>95%Clear, colorless liquid
1 month>90%Clear, colorless liquid
3 months>85%Clear, colorless liquid
40°C ± 2°C0>95%Clear, colorless liquid
1 month>80%Clear, colorless liquid
3 months<80%Clear, colorless liquid

Table 2: Recommended Storage Conditions and Shelf Life

Condition Temperature Range Shelf Life
Long-term 2°C to 8°CAs indicated by the expiration date
Short-term (in-use) Room Temperature (15°C to 25°C)Up to 8 hours
Forbidden -20°C or belowDo not use

Experimental Protocols

Protocol 1: Assessment of Plasmid Integrity by Agarose Gel Electrophoresis

This protocol is used to determine the percentage of supercoiled plasmid, which is a key indicator of stability. The FDA recommends a minimum of >80% supercoiled plasmid content for DNA vaccines.[6]

  • Sample Preparation: Dilute INO-5401 in a suitable buffer (e.g., TE buffer) to a final DNA concentration of 10-20 ng/µL.

  • Gel Preparation: Prepare a 1% agarose gel with a suitable DNA stain (e.g., SYBR Safe) in 1X TAE buffer.

  • Loading: Load 100-200 ng of the diluted INO-5401 per well. Include appropriate molecular weight markers and a reference standard of known supercoiled content.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 80-100 V) until adequate separation of the different plasmid isoforms (supercoiled, open-circular, and linear) is achieved.

  • Visualization and Analysis: Visualize the gel under UV or blue light. Quantify the intensity of each band using densitometry software. The percentage of supercoiled plasmid is calculated as the intensity of the supercoiled band divided by the total intensity of all plasmid bands.

Visual Guides

Storage_and_Handling_Workflow INO-5401 Storage and Handling Workflow cluster_storage Storage cluster_handling Experimental Use cluster_decision Post-Use cluster_return INO-5401 Storage and Handling Workflow Receive Receive Shipment Inspect Inspect for Damage and Temperature Excursions Receive->Inspect Store Store at 2-8°C Protect from Light Inspect->Store If OK Remove Remove from Storage Store->Remove Equilibrate Equilibrate to Room Temp Remove->Equilibrate Withdraw Withdraw Dose Aseptically Equilibrate->Withdraw Use Use in Experiment Withdraw->Use More_Needed More Doses Needed? Use->More_Needed Return_Store Return to 2-8°C Storage More_Needed->Return_Store Yes Discard Discard Vial More_Needed->Discard No Return_Store->Remove

Caption: Recommended workflow for the storage and handling of INO-5401.

Troubleshooting_Low_Potency Troubleshooting Unexpectedly Low Potency Start Low Potency Observed Check_Storage Check Storage Unit Temperature Logs Start->Check_Storage Temp_OK Temperature within 2-8°C range? Check_Storage->Temp_OK Check_Handling Review Handling Protocol (e.g., freeze-thaw, contamination) Temp_OK->Check_Handling Yes Correct_Storage Correct Storage Conditions and Monitor Temp_OK->Correct_Storage No Quarantine_Lot Quarantine Lot Contact Support Check_Handling->Quarantine_Lot Retrain_Staff Retrain on Aseptic Handling Techniques Check_Handling->Retrain_Staff Discard_Vial Discard Affected Vial(s) Quarantine_Lot->Discard_Vial Correct_Storage->Discard_Vial

References

How to reduce INO5042 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use INO-5042 and mitigate potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is INO-5042 and what is its proposed mechanism of action?

INO-5042 is a venoconstrictor that has shown efficacy in animal models of venous insufficiency and inflammation.[1] Preclinical data suggests that INO-5042 likely acts on the cyclooxygenase (COX) pathway.[1] It has been observed to inhibit histamine-induced increases in venule diameter and reduce edema in various inflammatory models.[1]

Q2: What are off-target effects and why should I be concerned about them when using INO-5042?

Off-target effects occur when a compound like INO-5042 binds to and alters the function of proteins other than its intended biological target.[2] These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatable findings from preclinical to clinical settings.[2] Minimizing off-target effects is crucial for obtaining reliable and reproducible data.

Q3: How can I proactively minimize potential off-target effects in my experimental design with INO-5042?

A proactive approach is the best way to reduce the risk of off-target effects. Key strategies include:

  • Use the Lowest Effective Concentration: It is essential to determine the lowest concentration of INO-5042 that elicits the desired on-target effect. Higher concentrations increase the likelihood of binding to lower-affinity off-targets.[2]

  • Employ Control Compounds: Include a structurally similar but biologically inactive analog of INO-5042 as a negative control. This helps to ensure that the observed phenotype is not due to the chemical scaffold itself.[2]

  • Choose Selective Inhibitors: When possible, compare the effects of INO-5042 with other known, highly selective inhibitors of the cyclooxygenase pathway.

Troubleshooting Guides

Issue: Inconsistent results are observed between different cell lines treated with INO-5042.

Possible Cause: The expression levels of the intended target (e.g., COX enzymes) or potential off-target proteins may vary between different cell lines.[2]

Troubleshooting Steps:

  • Confirm Target Expression: Verify the expression levels of cyclooxygenase enzymes (COX-1 and COX-2) in all cell lines used via Western Blot or qPCR.

  • Characterize Off-Target Expression (if known): If specific off-targets are identified, assess their expression levels across the different cell lines.

  • Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, media formulations, and culture densities, as these can influence protein expression.

Issue: The observed phenotype does not align with the known function of the cyclooxygenase pathway.

Possible Cause: The observed effect may be due to INO-5042 interacting with an unknown off-target protein.

Troubleshooting Steps:

  • Genetic Knockdown/Knockout: Use techniques like CRISPR-Cas9 or siRNA to reduce or eliminate the expression of the intended target (COX enzymes).[2] If the phenotype persists after target knockdown, it is likely an off-target effect.[2][3]

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of INO-5042 to its intended target in intact cells.[2] A lack of thermal stabilization of COX enzymes in the presence of INO-5042 might suggest that the observed effects are mediated through a different protein.

  • Computational Off-Target Prediction: Utilize in silico tools to predict potential off-target binding partners of INO-5042 based on its chemical structure.[4] These predictions can then be experimentally validated.

Experimental Protocols

Protocol 1: Determining the Lowest Effective Concentration using a Dose-Response Curve

Objective: To identify the optimal concentration of INO-5042 that produces the desired on-target effect with minimal risk of off-target binding.

Methodology:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of INO-5042 in culture medium. A typical concentration range to test would be from 1 nM to 100 µM.

  • Treatment: Treat the cells with the different concentrations of INO-5042 for a predetermined incubation time.

  • Assay: Perform a relevant functional assay to measure the on-target effect (e.g., prostaglandin E2 production for COX inhibition).

  • Data Analysis: Plot the assay results against the log of the INO-5042 concentration to generate a dose-response curve and determine the EC50 (half-maximal effective concentration). The lowest concentration that gives a maximal or near-maximal effect should be used for subsequent experiments.

Table 1: Example Dose-Response Data for INO-5042 on PGE2 Production

INO-5042 Concentration (nM)Percent Inhibition of PGE2 Production
15.2
1025.8
5048.9
10075.3
50095.1
100096.2
1000097.5
Protocol 2: Target Validation using CRISPR-Cas9 Knockout

Objective: To verify that the biological effect of INO-5042 is dependent on its intended target (e.g., a COX enzyme).

Methodology:

  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the gene encoding the target protein into a Cas9 expression vector.

  • Transfection: Transfect the Cas9/gRNA construct into the cells of interest.

  • Selection and Clonal Isolation: Select for transfected cells and isolate single-cell clones.

  • Knockout Validation: Screen the clonal populations for the absence of the target protein using Western Blot or genomic sequencing.

  • Phenotypic Assay: Treat the knockout cells and wild-type control cells with INO-5042 and perform the relevant phenotypic assay. If INO-5042 has no effect in the knockout cells, it confirms that the phenotype is on-target.

Visualizations

experimental_workflow cluster_0 Initial Experiments cluster_1 Troubleshooting Off-Target Effects cluster_2 Conclusion A Determine Lowest Effective Concentration of INO-5042 B Characterize Phenotype in Wild-Type Cells A->B C Generate Target Knockout (e.g., CRISPR-Cas9) B->C E Cellular Thermal Shift Assay (CETSA) B->E D Perform Phenotypic Assay in Knockout Cells C->D F On-Target Effect Confirmed D->F Phenotype Abolished G Off-Target Effect Likely D->G Phenotype Persists E->F Target Engagement Confirmed E->G No Target Engagement

Caption: Experimental workflow for validating on-target effects of INO-5042.

signaling_pathway cluster_pathway Proposed INO-5042 Signaling Pathway Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation & Edema Prostaglandins->Inflammation INO5042 INO-5042 This compound->COX Inhibition Off_Target Potential Off-Target This compound->Off_Target Potential Interaction Unintended_Effect Unintended Cellular Effect Off_Target->Unintended_Effect

Caption: Proposed signaling pathway of INO-5042 and potential for off-target effects.

References

INO5042 cytotoxicity and how to mitigate it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for INO-5401. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential cytotoxicity issues and mitigation strategies during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is INO-5401 and how does it work?

A1: INO-5401 is an investigational DNA medicine, not a traditional cytotoxic drug. It is a combination of three synthetic DNA plasmids that encode for specific tumor-associated antigens: human telomerase reverse transcriptase (hTERT), Wilms Tumor 1 (WT1), and Prostate-Specific Membrane Antigen (PSMA). When introduced into the body, these plasmids are designed to be taken up by cells, which then express these antigens. This process is intended to activate the patient's own T cells to recognize and attack cancer cells that express these same antigens. INO-5401 is often administered with INO-9012, a DNA plasmid encoding the immune activator Interleukin-12 (IL-12), to further enhance the T-cell response.

Q2: Is INO-5401 directly cytotoxic to cells?

A2: The INO-5401 DNA plasmids themselves are not designed to be directly cytotoxic. DNA vaccines are generally considered to have a favorable safety profile. The intended therapeutic effect is indirect, mediated by the cytotoxic T-lymphocytes (CTLs) that are activated by the vaccine. However, researchers may observe cell death in in vitro experiments due to other factors related to the experimental procedure.

Q3: What kind of toxicity or adverse events are seen in clinical trials with INO-5401?

A3: In clinical trials, INO-5401 has been administered in combination with other agents like INO-9012 and PD-1 checkpoint inhibitors (e.g., cemiplimab). The combination has been reported to be well-tolerated. The observed adverse events are generally consistent with the known safety profiles of the individual components (the DNA vaccine, electroporation, and the checkpoint inhibitor). Most reported events are mild to moderate (Grade 1 or 2). These are typically immune-related adverse events (irAEs) stemming from the broad activation of the immune system by the checkpoint inhibitor.

Q4: We are observing high levels of cell death in our in vitro experiments after transfecting cells with INO-5401. What could be the cause?

A4: If you are observing unexpected cytotoxicity in vitro, it is unlikely to be caused by the DNA plasmids themselves. The most common causes are related to the delivery method and experimental conditions:

  • Electroporation Parameters: The electroporation process used to deliver the plasmids into cells can cause cell death if the electrical field strength or pulse duration is too high, leading to irreversible membrane damage.

  • Plasmid Preparation Quality: The presence of contaminants, such as endotoxins from the bacterial plasmid preparation, can induce cytotoxicity.

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to the stress of transfection procedures, including electroporation.

  • Assay-Related Toxicity: Some reagents used in viability assays (e.g., MTT, resazurin) can be toxic to cells, especially with prolonged exposure.

Please refer to the Troubleshooting Guide below for a systematic approach to identifying the cause.

Clinical Safety Data Summary

In clinical studies, INO-5401 has been evaluated in combination with INO-9012 and a PD-1 inhibitor. The safety profile is considered acceptable, with most adverse events being low-grade and manageable.

Adverse Event (AE) ProfileDescriptionClinical Context Reference
Overall Tolerability The combination regimen of INO-5401 + INO-9012 with a PD-1 inhibitor is generally described as well-tolerated and having a good safety profile.
AE Severity The majority of treatment-related adverse events reported were Grade 1 or Grade 2.
Nature of AEs The adverse event profile is consistent with known single-agent events of the DNA medicines, electroporation, and the PD-1 inhibitor. These are often immune-related adverse events (irAEs).
Severe AEs In a study for glioblastoma, no Grade 4 or higher related adverse events were reported.

Troubleshooting Guides

Issue: High Cell Death Observed in In Vitro Experiments

This guide helps you troubleshoot unexpected cytotoxicity following transfection of cells with INO-5401 plasmids using electroporation.

Technical Support Center: INO-5401 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the investigational DNA medicine INO-5401. The information is designed to address specific issues that may be encountered during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is INO-5401?

A1: INO-5401 is an investigational cancer immunotherapy consisting of three synthetic DNA plasmids. These plasmids are designed to encode for three specific tumor-associated antigens: human telomerase reverse transcriptase (hTERT), Wilms Tumor 1 (WT1), and prostate-specific membrane antigen (PSMA). The goal of INO-5401 is to stimulate the patient's immune system, specifically T cells, to recognize and attack cancer cells that express these antigens. It is often administered with INO-9012, a DNA plasmid that encodes for the immune activator Interleukin-12 (IL-12), to enhance the immune response.

Q2: How is INO-5401 delivered in vivo?

A2: INO-5401 is delivered intramuscularly (IM) followed by in vivo electroporation using a specialized device, such as Inovio's CELLECTRA® smart device. Electroporation involves applying brief, controlled electrical pulses to the injection site, which temporarily increases the permeability of cell membranes. This process, known as electroporation-mediated gene transfer, significantly enhances the uptake of the DNA plasmids into muscle cells, leading to a more robust immune response. This delivery method can increase gene expression by 100 to 1000-fold compared to a simple injection of the DNA plasmid alone.

Q3: What is the mechanism of action for INO-5401?

A3: Once the INO-5401 DNA plasmids enter the muscle cells, they are used as a template to produce the hTERT, WT1, and PSMA antigens. These antigens are then presented to the immune system, activating a targeted T-cell response. The goal is to generate cancer antigen-specific T cells that can seek out and destroy tumor cells throughout the body. The co-administration of INO-9012 (IL-12) helps to further stimulate and enhance this T-cell response.

Q4: What are the expected outcomes of successful INO-5401 delivery?

A4: Successful delivery and expression of INO-5401 are expected to induce robust antigen-specific T-cell responses. In clinical studies involving patients with glioblastoma (GBM), successful delivery has been associated with the generation of IFN-gamma T-cell responses and the presence of activated, antigen-specific CD4+ and CD8+ T cells in the periphery. These immune responses may correlate with improved clinical outcomes.

Troubleshooting Guide

This guide addresses potential issues that may arise during the in vivo delivery of INO-5401.

Problem Potential Cause Recommended Solution
Low or No Detectable Immune Response (T-cell activation) Suboptimal Electroporation Parameters: Incorrect voltage, pulse duration, or number of pulses can lead to inefficient DNA uptake.Verify and optimize electroporation settings for the specific tissue and animal model. Refer to established protocols for DNA vaccine electroporation. Ensure proper contact of the electrode array with the skin.
Poor Plasmid Quality: The presence of contaminants (e.g., endotoxins, salts) or a high proportion of nicked or degraded plasmid DNA can reduce transfection efficiency and cell viability.Assess plasmid purity using spectrophotometry (A260/A280 ratio should be ~1.8). Verify plasmid integrity via agarose gel electrophoresis; the supercoiled form should be predominant. Use endotoxin-free plasmid preparation kits.
Incorrect Injection Technique: Intramuscular injection that is too shallow or too deep may not target the muscle tissue effectively.Ensure proper needle depth for the target muscle. The muscle should swell slightly upon successful injection. Practice the injection technique to ensure consistency.
High Local Tissue Damage or Inflammation at the Injection Site Excessive Electroporation Voltage/Pulse Duration: Electrical parameters that are too high can cause significant cell death and tissue damage beyond what is necessary for permeabilization.Reduce the voltage or shorten the pulse duration. Optimize parameters to find a balance between transfection efficiency and tissue viability. Visible muscle twitching with each pulse is normal, but excessive tissue damage is not.
High Plasmid Concentration/Toxicity: Very large amounts of plasmid DNA can be toxic to cells.Optimize the dose of INO-5401. Start with the recommended dose and perform a dose-response study if necessary.
Inconsistent Results Across Experiments Variability in Procedure: Inconsistencies in injection volume, electroporation parameters, or the time between injection and electroporation can lead to variable outcomes.Standardize the entire protocol. Ensure all researchers are following the exact same procedure. Use a timer to maintain a consistent interval between injection and electroporation.
Animal-to-Animal Variability: Biological differences between animals can contribute to varied responses.Increase the number of animals per group to ensure statistical power. Ensure animals are of a similar age and health status.

Experimental Protocols

Protocol: Intramuscular Delivery of INO-5401 with Electroporation

This is a generalized protocol based on methods for intramuscular DNA plasmid delivery with electroporation. Specific parameters should be optimized for your experimental setup.

Materials:

  • INO-5401 plasmid DNA solution

  • Syringes (e.g., 50 µL micro-syringe) with appropriate gauge needles (e.g., 30-gauge)

  • In vivo electroporation device (e.g., CELLECTRA® device) with caliper or needle array electrodes

  • Anesthesia and monitoring equipment

  • Heating pad for animal recovery

Procedure:

  • Animal Preparation: Anesthetize the animal according to your institution's approved protocols. Shave the fur over the target muscle (e.g., quadriceps or tibialis anterior) to ensure good contact with the electrodes.

  • Plasmid Injection: Draw the recommended dose of INO-5401 into the syringe. Insert the needle into the target muscle and slowly inject the plasmid solution. A slight swelling of the muscle should be visible.

  • Electrode Application: Immediately following injection, place the electroporation electrodes over the injection site, ensuring firm and uniform contact with the skin.

  • Electroporation: Deliver the pre-determined electrical pulses. A typical setting for intramuscular delivery might involve a series of low-voltage, millisecond-long square-wave pulses. The muscle should be observed to twitch with each pulse.

  • Recovery: Remove the electrodes and return the animal to a clean cage. Monitor the animal on a heating pad until it has fully recovered from anesthesia.

  • Post-Procedure Monitoring: Observe the animal for any signs of adverse reactions at the injection site, such as excessive swelling or inflammation, in the days following the procedure.

Data Presentation

The following tables summarize key data from clinical trials of INO-5401 in newly diagnosed glioblastoma (GBM) patients.

Table 1: Immunogenicity of INO-5401 in GBM Patients

Patient CohortNumber of Subjects with IFN-gamma T-cell ResponsePercentage of Subjects with Response
MGMT Promoter Unmethylated19 out of 2286%
MGMT Promoter Methylated16 out of 1794%
Data adapted from a November 2020 interim review of a clinical trial.

Table 2: Overall Survival (OS) Data for INO-5401 in GBM Patients

Patient CohortMedian Overall Survival (months)Overall Survival at 18 Months
MGMT Promoter Unmethylated17.950%
MGMT Promoter MethylatedNot yet reached*70%
Data as of November 2020. The study was ongoing, and the median OS for this cohort had not been reached.

Mandatory Visualizations

Signaling Pathway

INO5401_MoA cluster_cell Muscle Cell cluster_immune Immune Response INO5401 INO-5401 (DNA Plasmids) EP Electroporation (CELLECTRA®) MuscleCell Plasmid Uptake EP->MuscleCell Enhanced Delivery Transcription Transcription & Translation MuscleCell->Transcription Antigens Tumor Antigens (hTERT, WT1, PSMA) Transcription->Antigens APC Antigen Presenting Cell (APC) Antigens->APC Antigen Presentation TCell T-Cell Activation (CD4+ & CD8+) APC->TCell TumorCell Tumor Cell Lysis TCell->TumorCell

Caption: Mechanism of action for INO-5401 immunotherapy.

Experimental Workflow

INO-5042 (Inotuzumab Ozogamicin) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with INO-5042 (Inotuzumab Ozogamicin). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of INO-5042 (Inotuzumab Ozogamicin)?

INO-5042 is an antibody-drug conjugate (ADC) that targets CD22, a cell surface antigen expressed on B-cells. Its mechanism can be summarized in four key steps:

  • Binding: The antibody component of INO-5042 specifically binds to the CD22 receptor on the surface of B-cell lineage cells.

  • Internalization: Upon binding, the INO-5042/CD22 complex is internalized into the cell through endocytosis.

  • Payload Release: Inside the cell, the acidic environment of lysosomes helps to cleave the linker, releasing the cytotoxic payload, N-acetyl-gamma-calicheamicin.

  • Cell Death: The released calicheamicin translocates to the nucleus, where it binds to the minor groove of DNA, causing double-strand breaks. This irreparable DNA damage leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers programmed cell death (apoptosis).

Q2: What are the primary sources of experimental variability when working with INO-5042?

Experimental variability can arise from several factors:

  • Target Cell Characteristics:

    • CD22 Expression Levels: The level of CD22 expression on the surface of target cells is a critical determinant of INO-5042 binding and subsequent cytotoxicity. Variability in CD22 expression between cell lines or even within a cell population can lead to inconsistent results. Low or heterogeneous CD22 expression may result in reduced efficacy.

    • p53 Status: The tumor suppressor protein p53 plays a role in the DNA damage response. Cells with mutant or deficient p53 may exhibit reduced sensitivity to INO-5042.

    • Drug Efflux Pumps: Overexpression of multidrug resistance pumps, such as P-glycoprotein (P-gp), can potentially lead to the efflux of the calicheamicin payload, thereby conferring resistance.

  • Reagent Quality and Handling:

    • INO-5042 Integrity: Proper storage and handling are crucial to maintain the integrity of the ADC. Inconsistent freeze-thaw cycles or exposure to light can affect its potency.

    • Cell Culture Conditions: Variations in cell passage number, media composition, and serum quality can impact cell health and drug response.

  • Assay Conditions:

    • Incubation Time and Concentration: The duration of exposure and the concentration of INO-5042 will directly influence the observed cytotoxic effect.

    • Assay-Specific Parameters: Inconsistent cell seeding densities, reagent concentrations, and incubation times for detection reagents can all contribute to variability.

Q3: What are appropriate positive and negative controls for in vitro experiments with INO-5042?

  • Positive Controls:

    • A well-characterized CD22-positive B-cell acute lymphoblastic leukemia (B-ALL) cell line known to be sensitive to INO-5042 (e.g., Reh, Nalm-6).

    • Unconjugated calicheamicin can be used to assess the intrinsic sensitivity of the cells to the payload, independent of CD22-mediated delivery.

  • Negative Controls:

    • A CD22-negative cell line to demonstrate the target-specificity of INO-5042.

    • An isotype control antibody conjugated to the same linker and payload to control for non-specific uptake and cytotoxicity.

    • Vehicle control (the buffer in which INO-5042 is diluted) to account for any effects of the buffer components on the cells.

    • Untreated cells as a baseline for cell viability and proliferation.

Troubleshooting Guides

Issue 1: Higher than Expected IC50 Value or Low Cytotoxicity

Potential Cause Troubleshooting Steps
Low CD22 Expression on Target Cells 1. Verify CD22 expression levels using flow cytometry. Compare with a known CD22-positive control cell line. 2. Ensure you are using the appropriate antibody clone for detection, as different clones may recognize different epitopes. 3. If using a transient expression system, optimize transfection efficiency.
Development of Drug Resistance 1. Culture a fresh batch of cells from a low-passage frozen stock. 2. Analyze the expression of drug efflux pumps (e.g., P-gp) by flow cytometry or western blot. 3. Sequence the TP53 gene to check for mutations that may confer resistance to DNA-damaging agents.
Degraded INO-5042 Reagent 1. Ensure INO-5042 has been stored correctly (refrigerated, protected from light) and has not undergone multiple freeze-thaw cycles. 2. Test the activity of the current batch on a highly sensitive positive control cell line.
Suboptimal Assay Conditions 1. Optimize the incubation time. Cytotoxicity may be time-dependent. 2. Ensure accurate cell seeding density. Over-confluent or under-confluent cells can show altered drug sensitivity.

Issue 2: High Variability Between Experimental Replicates

Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding 1. Ensure a homogenous single-cell suspension before seeding. 2. Use calibrated pipettes and proper pipetting technique to minimize volume errors.
Edge Effects in Multi-well Plates 1. To minimize evaporation, do not use the outer wells of the plate for experimental samples. Fill them with sterile media or PBS instead. 2. Ensure even temperature and humidity distribution in the incubator.
Inconsistent Reagent Addition 1. Prepare master mixes of reagents (e.g., INO-5042 dilutions, detection reagents) to add to all relevant wells, reducing pipetting variability. 2. Be consistent with the timing of reagent addition and incubation steps.
Cell Clumping 1. Gently triturate the cell suspension before seeding to break up clumps. 2. If necessary, pass the cell suspension through a cell strainer.

Data Presentation

Table 1: In Vitro Cytotoxicity of INO-5042 in B-ALL Cell Lines

Cell Linep53 StatusIC50 (ng/mL)Reference
Various ALL cell linesNot specified0.15 - 4.9
RehWild-type2.1
BL-2Wild-typeVaries
SUP-B15Wild-type (low levels)Varies
NamalwaMutant (R248Q)Varies (less sensitive)

*Note: IC5

Validation & Comparative

INO-5401 Demonstrates Promising Efficacy in Newly Diagnosed Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of INO-5401 in comparison to standard-of-care and alternative therapies for newly diagnosed glioblastoma (GBM) reveals a potential survival advantage, particularly in patients with MGMT methylated tumors. This guide provides a detailed comparison of the efficacy and methodologies of these treatments, supported by experimental data from clinical trials.

INO-5401 is an investigational DNA immunotherapy designed to elicit a targeted T-cell response against tumor-associated antigens commonly found in glioblastoma. Administered in combination with INO-9012, a DNA plasmid encoding for the immune-activator Interleukin-12 (IL-12), and the PD-1 inhibitor cemiplimab, this novel therapeutic strategy aims to overcome the immunosuppressive tumor microenvironment characteristic of GBM.

Comparative Efficacy Against Alternative Therapies

The efficacy of the INO-5401 combination therapy has been evaluated in a Phase 1/2 clinical trial (NCT03491683) involving patients with newly diagnosed GBM. The results are presented below in comparison to the current standard of care—concurrent radiation and temozolomide (the Stupp protocol)—and another therapeutic modality, Tumor Treating Fields (TTFields). The data is stratified by the methylation status of the O6-methylguanine-DNA methyltransferase (MGMT) gene promoter, a key biomarker for prognosis and treatment response in GBM.

Treatment RegimenMGMT Promoter StatusMedian Overall Survival (mOS) in monthsData Source
INO-5401 + INO-9012 + Cemiplimab Unmethylated 17.9 NCT03491683[1]
Methylated 32.5 NCT03491683[1]
Standard of Care (Radiation + Temozolomide) Unmethylated ~14 Historical Controls[2]
Methylated ~22.8 - 26.0 Historical Controls[2][3]
Tumor Treating Fields (TTFields) + Temozolomide Unmethylated 18.8 Real-world evidence[4]
Methylated Not Reached (significantly longer than unmethylated) Real-world evidence[4]

Mechanism of Action: A Multi-pronged Immunological Attack

INO-5401 is a combination of three DNA plasmids that encode for the tumor-associated antigens hTERT, WT-1, and PSMA. When delivered into the patient's cells via intramuscular injection followed by electroporation, these plasmids instruct the cells to produce these antigens, which are then recognized by the immune system. This process primes and activates cytotoxic T-cells to identify and destroy GBM cells that express these antigens. The co-administration of INO-9012, which encodes for the cytokine IL-12, further enhances this anti-tumor immune response. The addition of a PD-1 inhibitor, cemiplimab, helps to overcome the immune checkpoints that tumors often exploit to evade immune destruction.

INO-5401_Mechanism_of_Action cluster_0 INO-5401 & INO-9012 Delivery cluster_1 Antigen Presentation & T-Cell Activation cluster_2 Tumor Cell Killing INO-5401_plasmids INO-5401 (hTERT, WT-1, PSMA plasmids) IM_Injection Intramuscular Injection INO-5401_plasmids->IM_Injection INO-9012_plasmid INO-9012 (IL-12 plasmid) INO-9012_plasmid->IM_Injection Electroporation Electroporation IM_Injection->Electroporation Muscle_Cell Muscle Cell Electroporation->Muscle_Cell Antigen_Production Production of hTERT, WT-1, PSMA & IL-12 Muscle_Cell->Antigen_Production APC Antigen Presenting Cell (APC) Antigen_Production->APC Antigen uptake T_Cell_Activation T-Cell Activation & Proliferation APC->T_Cell_Activation Presents antigen Activated_T_Cell Activated Cytotoxic T-Cell T_Cell_Activation->Activated_T_Cell GBM_Cell GBM Tumor Cell (Expressing hTERT, WT-1, PSMA) Activated_T_Cell->GBM_Cell Recognizes & binds Tumor_Cell_Lysis Tumor Cell Lysis GBM_Cell->Tumor_Cell_Lysis is destroyed Cemiplimab Cemiplimab (PD-1 Inhibitor) Cemiplimab->Activated_T_Cell Blocks PD-1 receptor

Caption: Mechanism of action for INO-5401 immunotherapy.

Experimental Protocols

The clinical evaluation of INO-5401 in combination with INO-9012 and cemiplimab was conducted under a Phase 1/2, open-label, multi-center trial (NCT03491683).

Patient Population: The study enrolled 52 adult patients with newly diagnosed, histologically confirmed glioblastoma.[1] Key inclusion criteria included a Karnofsky Performance Status (KPS) of ≥70.[5] Patients were divided into two cohorts based on their MGMT promoter methylation status: Cohort A with unmethylated MGMT promoter (n=32) and Cohort B with methylated MGMT promoter (n=20).[1]

Treatment Regimen:

  • INO-5401 and INO-9012: Patients received 9 mg of INO-5401 and 1 mg of INO-9012 via intramuscular injection followed by electroporation with the CELLECTRA® 2000 device.[6][7] This was administered every three weeks for four doses, and then every nine weeks.[6][7]

  • Cemiplimab: Administered at a dose of 350 mg intravenously every three weeks.[6]

  • Standard of Care: All patients received standard-of-care radiation therapy (RT).[6] Patients in Cohort B (methylated MGMT) also received adjuvant temozolomide (TMZ) following radiation.[6]

NCT03491683_Workflow Patient_Screening Patient Screening (Newly Diagnosed GBM, KPS>=70) MGMT_Testing MGMT Promoter Methylation Testing Patient_Screening->MGMT_Testing Cohort_Assignment Cohort Assignment MGMT_Testing->Cohort_Assignment Cohort_A Cohort A (MGMT Unmethylated) Cohort_Assignment->Cohort_A Unmethylated Cohort_B Cohort B (MGMT Methylated) Cohort_Assignment->Cohort_B Methylated Treatment_A INO-5401/9012 + Cemiplimab + Radiation Therapy Cohort_A->Treatment_A Treatment_B INO-5401/9012 + Cemiplimab + Radiation Therapy + Adjuvant Temozolomide Cohort_B->Treatment_B Follow_Up Follow-up for Safety, Efficacy (OS, PFS), & Immunogenicity Treatment_A->Follow_Up Treatment_B->Follow_Up

Caption: Clinical trial workflow for NCT03491683.

Concluding Remarks

The data from the Phase 1/2 trial of INO-5401 in combination with INO-9012 and cemiplimab suggests a promising improvement in overall survival for patients with newly diagnosed glioblastoma when compared to historical data for the standard of care. This effect appears to be more pronounced in patients with MGMT methylated tumors. While these results are encouraging, it is important to note that this was a single-arm study, and direct, randomized, controlled trials are necessary to definitively establish the superiority of this immunotherapy regimen over existing treatments. The detailed experimental protocols and the multi-faceted mechanism of action provide a strong rationale for the continued investigation of INO-5401 as a potential new cornerstone in the treatment of this challenging disease.

References

Comparative Analysis of Inotuzumab Ozogamicin (INO-5042) in Relapsed/Refractory B-cell Acute Lymphoblastic Leukemia: A Guide to Experimental Data and Therapeutic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The query for "INO5042" is presumed to be a typographical error for Inotuzumab Ozogamicin (InO), an antibody-drug conjugate approved for the treatment of relapsed or refractory (R/R) B-cell precursor acute lymphoblastic leukemia (ALL). This guide will proceed under this assumption, providing a comparative analysis of Inotuzumab Ozogamicin with other key therapeutic alternatives.

This guide offers a detailed comparison of Inotuzumab Ozogamicin with other significant treatments for relapsed or refractory B-cell acute lymphoblastic leukemia (ALL). It is intended for researchers, scientists, and drug development professionals, presenting a comprehensive overview of the performance of these therapies, supported by experimental data from pivotal clinical trials. We will delve into the efficacy and safety profiles of Inotuzumab Ozogamicin and its primary alternatives, provide detailed experimental protocols from their respective key clinical studies, and visualize the underlying biological and procedural frameworks.

Quantitative Data Summary

The following tables summarize the key efficacy and safety outcomes from the pivotal clinical trials of Inotuzumab Ozogamicin and its main competitors in the treatment of relapsed or refractory B-cell ALL.

Table 1: Efficacy of Inotuzumab Ozogamicin and Alternatives in R/R B-cell ALL

Therapeutic AgentPivotal TrialPrimary Efficacy EndpointComplete Remission (CR/CRi) RateMedian Overall Survival (OS)
Inotuzumab Ozogamicin INO-VATEComplete Remission (CR) or CR with incomplete hematologic recovery (CRi)73.8%7.7 months
Blinatumomab TOWEROverall Survival (OS)34% (CR)7.7 months
Tisagenlecleucel ELIANAOverall Remission Rate (ORR) within 3 months81% (ORR)Not Reached (at 38.8 months median follow-up)
Brexucabtagene Autoleucel ZUMA-3Complete Remission (CR) within 3 months52% (CR)25.6 months

Table 2: Key Safety Profiles of Inotuzumab Ozogamicin and Alternatives

Therapeutic AgentPivotal TrialCommon Grade ≥3 Adverse EventsKey Safety Concerns
Inotuzumab Ozogamicin INO-VATEHematologic toxicities (neutropenia, thrombocytopenia)Veno-occlusive disease (VOD)/Sinusoidal obstruction syndrome (SOS)
**

INO5042: A Comparative Analysis Against the Known Cyclooxygenase Inhibitor Indomethacin

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacological agents targeting inflammation and venous insufficiency, INO5042 has emerged as a compound with significant therapeutic potential. This guide provides a head-to-head comparison of this compound with indomethacin, a well-established non-steroidal anti-inflammatory drug (NSAID) and cyclooxygenase (COX) inhibitor. The following analysis, supported by preclinical data, is intended for researchers, scientists, and professionals in drug development to objectively evaluate the performance and mechanistic nuances of this compound.

Introduction to this compound

This compound is a novel venoconstrictor and anti-inflammatory agent.[1] Preclinical studies suggest its mechanism of action involves the cyclooxygenase pathway, and it has demonstrated efficacy in various animal models of inflammation and venous insufficiency.[1] Notably, it has shown greater potency and effectiveness compared to several existing treatments for venous disorders.[1]

Head-to-Head Performance Data

The following tables summarize the comparative efficacy of this compound and indomethacin in key preclinical models of inflammation and vascular response.

Table 1: Inhibition of Histamine-Induced Increase in Venule Diameter

CompoundDoseRoute of AdministrationInhibition of Venule Diameter Increase
This compound0.028-28 mcg/kgi.v.Significant
This compound0.01-50 mg/kgp.o.Significant
Indomethacin0.1 mg/kgi.v.Similar to this compound

Table 2: Efficacy in a Rat Model of Neurogenic Inflammation (Edema Inhibition)

CompoundDoseRoute of AdministrationED50Efficacy
This compound0.028-2800 ng/kgi.v.0.28 ng/kgDose-dependent inhibition
This compound0.5-5 mg/kgp.o.1 mg/kgDose-dependent inhibition
Indomethacin5 mg/kgi.v.-Ineffective

Table 3: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema in Rats

CompoundDoseRoute of AdministrationInhibition of Paw Edema
This compound5 mg/kgp.o.18%

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX_Enzyme Cyclooxygenase (COX) Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation This compound This compound This compound->COX_Enzyme Inhibition Indomethacin Indomethacin Indomethacin->COX_Enzyme Inhibition Experimental_Workflow cluster_induction Inflammation Induction cluster_treatment Treatment Groups cluster_measurement Measurement cluster_analysis Data Analysis Induction Induce Inflammation (e.g., Carrageenan injection) Vehicle Vehicle Control Induction->Vehicle INO5042_Treatment This compound Administration Induction->INO5042_Treatment Indomethacin_Treatment Indomethacin Administration Induction->Indomethacin_Treatment Measure_Edema Measure Paw Edema at specific time points Vehicle->Measure_Edema INO5042_Treatment->Measure_Edema Indomethacin_Treatment->Measure_Edema Analysis Compare edema volume between groups Measure_Edema->Analysis

References

Benchmarking INO-5042: A Comparative Guide to Small Molecules in Venous Insufficiency and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of INO-5042 and other small molecules investigated for the treatment of venous insufficiency and associated inflammatory conditions. Due to the limited availability of recent public data on INO-5042, this document focuses on its proposed mechanisms of action in the context of established and alternative therapeutic agents. The information presented is based on preclinical data and publicly available research.

Introduction to INO-5042

INO-5042 is a small molecule that has been investigated as a venoconstrictor with anti-inflammatory properties. Preclinical studies from 1999 suggested its potential in treating edema associated with venous insufficiency. The proposed mechanisms of action for INO-5042 involve the cyclooxygenase (COX) pathway and the inhibition of substance P-induced effects.

Comparative Analysis of Small Molecules

To provide a comprehensive benchmark, this guide compares INO-5042 with other venoactive drugs: Diosmin, Naftazone, and Calcium Dobesylate. These alternatives have more extensive clinical data and are used in the management of vascular disorders.

Table 1: Quantitative Performance Data

Recent quantitative performance data, such as IC50 or Ki values, for INO-5042 are not publicly available. The following table summarizes the known mechanisms of action for the comparator molecules.

Compound Primary Mechanism of Action Key Therapeutic Effects
INO-5042 - Cyclooxygenase pathway modulation- Inhibition of substance P action- Venoconstriction- Anti-inflammatory- Anti-edema
Diosmin - Enhances venous tone by prolonging norepinephrine's effect[1][2]- Anti-inflammatory by reducing prostaglandins and thromboxanes[1]- Improves lymphatic drainage[1][2]- Antioxidant properties[1][3]- Reduces symptoms of chronic venous insufficiency (CVI)[4]- Treatment of hemorrhoids[4]
Naftazone - Increases venous tonicity[5][6]- Decreases lysosomal enzymes in the vein wall[5]- Reduces capillary permeability[7]- Anti-inflammatory effects[8]- Management of chronic venous insufficiency[7]- Treatment of hemorrhoids[8]
Calcium Dobesilate - Reduces capillary permeability[9][10]- Decreases blood viscosity[11][12]- Inhibits platelet aggregation[11][12]- Antioxidant properties[10][13]- Treatment of diabetic retinopathy[10]- Management of chronic venous insufficiency[13]

Signaling Pathways and Mechanisms of Action

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are central to the inflammatory process by converting arachidonic acid into prostaglandins.[14] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[15] INO-5042 is suggested to act on this pathway, which would explain its anti-inflammatory effects observed in preclinical models. Upregulation of COX-2 is associated with the persistent inflammation seen in chronic venous ulcers.[16]

Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation INO5042 INO-5042 This compound->COX1_COX2 Inhibits

Proposed interaction of INO-5042 with the Cyclooxygenase pathway.
Substance P and Neurogenic Inflammation

Substance P is a neuropeptide involved in neuroinflammation and pain perception.[17] It can induce vasodilation and increase vascular permeability, contributing to edema.[18] Antagonists of the substance P receptor (NK1R) have shown anti-inflammatory effects.[18][19] INO-5042's ability to inhibit the actions of substance P suggests a role in mitigating neurogenic inflammation.

Substance_P Substance P NK1R NK1 Receptor Substance_P->NK1R Binds to Vasodilation_Permeability Vasodilation & Increased Permeability NK1R->Vasodilation_Permeability Neurogenic_Inflammation Neurogenic Inflammation & Edema Vasodilation_Permeability->Neurogenic_Inflammation This compound INO-5042 This compound->NK1R Inhibits Action

Proposed inhibition of the Substance P pathway by INO-5042.

Experimental Protocols

Detailed experimental protocols for INO-5042 are not available in recent literature. The methodologies below are representative of those used to evaluate venoactive drugs.

In Vivo Model of Venous Insufficiency

Objective: To assess the effect of a test compound on edema formation due to venous hypertension.

Methodology:

  • Animal model: Male Wistar rats (200-250g).

  • Anesthesia: Intraperitoneal injection of sodium pentobarbital.

  • Induction of venous hypertension: Ligation of the femoral vein.

  • Drug administration: Test compounds (e.g., INO-5042, Diosmin, etc.) or vehicle administered orally or intravenously at various doses prior to vein ligation.

  • Edema measurement: Paw volume measured using a plethysmometer at baseline and at specified time points post-ligation.

  • Data analysis: Comparison of paw volume changes between treated and control groups.

Experimental Workflow: In Vivo Edema Model

Animal_Model Select Animal Model (e.g., Wistar Rats) Drug_Admin Administer Test Compound or Vehicle Animal_Model->Drug_Admin Vein_Ligation Induce Venous Hypertension (Femoral Vein Ligation) Drug_Admin->Vein_Ligation Measure_Edema Measure Paw Volume (Plethysmometry) Vein_Ligation->Measure_Edema Data_Analysis Analyze and Compare Paw Volume Changes Measure_Edema->Data_Analysis

References

Inotuzumab Ozogamicin (INO5042): A Comparative Analysis of Specificity and Selectivity in B-Cell Acute Lymphoblastic Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Inotuzumab Ozogamicin, an antibody-drug conjugate (ADC), with other therapeutic alternatives for relapsed or refractory B-cell acute lymphoblastic leukemia (R/R B-ALL). The focus is on the specificity and selectivity of Inotuzumab Ozogamicin, supported by available experimental data and clinical trial outcomes.

Introduction to Inotuzumab Ozogamicin

Inotuzumab Ozogamicin is a targeted therapy designed for the treatment of CD22-positive B-cell malignancies. It consists of a humanized monoclonal antibody that specifically targets the CD22 receptor, which is highly expressed on the surface of B-lymphocytes. This antibody is chemically linked to a potent cytotoxic agent called calicheamicin. The specificity of the antibody component ensures that the cytotoxic payload is delivered directly to the cancerous B-cells, minimizing damage to healthy tissues. Upon binding to the CD22 receptor, the ADC is internalized by the cancer cell. Inside the cell, the acidic environment of the lysosome cleaves the linker, releasing the calicheamicin payload. Calicheamicin then binds to the minor groove of DNA, causing double-strand breaks and ultimately leading to programmed cell death (apoptosis).

Mechanism of Action: A Visual Representation

The following diagram illustrates the targeted delivery and mechanism of action of Inotuzumab Ozogamicin.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Inotuzumab_Ozogamicin Inotuzumab Ozogamicin (Anti-CD22 ADC) CD22_Receptor CD22 Receptor Inotuzumab_Ozogamicin->CD22_Receptor Binding B_Cell Malignant B-Cell Internalization CD22_Receptor->Internalization Internalization Endosome Endosome Lysosome Lysosome Endosome->Lysosome Fusion Calicheamicin Released Calicheamicin Lysosome->Calicheamicin Linker Cleavage DNA DNA Calicheamicin->DNA Binds to Minor Groove Apoptosis Apoptosis DNA->Apoptosis Double-Strand Breaks Internalization->Endosome

Mechanism of Action of Inotuzumab Ozogamicin.

Specificity and Selectivity Analysis

The therapeutic efficacy of Inotuzumab Ozogamicin is fundamentally dependent on its high specificity and selectivity for the CD22 antigen present on B-cells.

Specificity: Inotuzumab Ozogamicin demonstrates high binding affinity for the CD22 receptor, with reports describing it as having subnanomolar affinity.[1][2] This strong and specific binding is crucial for the targeted delivery of the calicheamicin payload. The antibody component was engineered to recognize a specific epitope on the CD22 protein, ensuring that it preferentially binds to B-cells expressing this marker.

Selectivity: The selectivity of Inotuzumab Ozogamicin is derived from the restricted expression pattern of its target, CD22. CD22 is a B-lineage specific surface antigen and is not expressed on hematopoietic stem cells or T-cells.[3] This tissue-specific expression minimizes off-target toxicity to other vital cell lineages. While comprehensive off-target binding panel data for Inotuzumab Ozogamicin is not widely published, its clinical safety profile suggests a high degree of selectivity for CD22-expressing cells.

Comparison with Alternative Therapies

The primary alternatives to Inotuzumab Ozogamicin for the treatment of R/R B-ALL include Blinatumomab (a Bi-specific T-cell Engager, or BiTE) and Tisagenlecleucel (a CAR-T cell therapy).

FeatureInotuzumab OzogamicinBlinatumomabTisagenlecleucel (CAR-T)
Target CD22CD19CD19
Mechanism Antibody-drug conjugate delivering a cytotoxic payload (calicheamicin).Bispecific antibody that engages T-cells to kill B-cells.Genetically engineered patient T-cells expressing a chimeric antigen receptor (CAR) to target and kill B-cells.

Clinical Performance Comparison

The following tables summarize the clinical efficacy and safety of Inotuzumab Ozogamicin in comparison to its main alternatives, based on data from pivotal clinical trials.

Table 1: Efficacy in Relapsed/Refractory B-ALL

Therapy (Pivotal Trial)Complete Remission (CR) or CR with Incomplete Hematologic Recovery (CRi) Rate
Inotuzumab Ozogamicin (INO-VATE)80.7%
Blinatumomab (TOWER)44%
Tisagenlecleucel (ELIANA)81%

Table 2: Key Safety and Tolerability Profile

TherapyCommon Adverse Events (Grade ≥3)
Inotuzumab Ozogamicin Cytopenias (neutropenia, thrombocytopenia), Veno-occlusive disease (VOD)/Sinusoidal obstruction syndrome (SOS), Hyperbilirubinemia.
Blinatumomab Cytopenias (neutropenia, anemia), Neurological toxicities (encephalopathy, tremor), Cytokine Release Syndrome (CRS).
Tisagenlecleucel Cytokine Release Syndrome (CRS), Neurological toxicities, Cytopenias.

Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the specificity and selectivity of antibody-based therapeutics. Below are generalized workflows for key assays.

Experimental Workflow: Cytotoxicity Assay (MTT Assay)

This workflow outlines the steps to determine the in vitro cytotoxicity of an antibody-drug conjugate.

Cell_Seeding Seed CD22+ leukemia cells in 96-well plate ADC_Treatment Treat cells with varying concentrations of Inotuzumab Ozogamicin Cell_Seeding->ADC_Treatment Incubation Incubate for 48-72 hours ADC_Treatment->Incubation MTT_Addition Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation Incubate to allow formazan crystal formation in viable cells MTT_Addition->Formazan_Formation Solubilization Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 value Absorbance_Reading->IC50_Calculation

Workflow for an in vitro cytotoxicity assay.
Experimental Protocol: Flow Cytometry for CD22 Expression

Objective: To quantify the percentage of CD22-positive cells in a patient sample.

  • Sample Preparation: Isolate mononuclear cells from bone marrow aspirate or peripheral blood using density gradient centrifugation.

  • Cell Staining:

    • Resuspend cells in a suitable buffer (e.g., PBS with 2% FBS).

    • Add a fluorescently labeled anti-CD22 antibody (e.g., conjugated with PE or APC).

    • Include other relevant markers to identify the B-cell population (e.g., CD19, CD45).

    • Incubate in the dark at 4°C for 30 minutes.

  • Wash: Wash the cells twice with buffer to remove unbound antibodies.

  • Data Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events.

  • Data Analysis: Gate on the lymphocyte population based on forward and side scatter, then on the B-cell population using CD19 and CD45. Within the B-cell gate, determine the percentage of cells expressing CD22.

Conclusion

Inotuzumab Ozogamicin is a highly specific and selective antibody-drug conjugate that has demonstrated significant efficacy in the treatment of relapsed or refractory CD22-positive B-cell acute lymphoblastic leukemia. Its mechanism of action, which relies on the targeted delivery of a potent cytotoxic agent, offers a distinct therapeutic approach compared to immunotherapies that engage the patient's own immune cells. The choice of therapy will depend on a comprehensive evaluation of the patient's disease characteristics, prior treatments, and potential for tolerating specific adverse events. Further preclinical studies with broader off-target screening would provide a more complete understanding of the selectivity profile of Inotuzumab Ozogamicin.

References

Independent Verification of INO-5401's Therapeutic Potential in Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of INO-5401, a novel DNA-based immunotherapy, and its therapeutic potential for newly diagnosed glioblastoma (GBM). It compares the performance of INO-5401, administered in combination with INO-9012 and the PD-1 inhibitor cemiplimab, against the current standard of care and other therapeutic alternatives. The information is supported by experimental data from clinical trials to facilitate an objective evaluation by researchers, scientists, and drug development professionals.

Product Overview: INO-5401

INO-5401 is a therapeutic vaccine composed of synthetic DNA plasmids that encode for three tumor-associated antigens commonly overexpressed in glioblastoma: human telomerase reverse transcriptase (hTERT), Wilms Tumor-1 (WT1), and prostate-specific membrane antigen (PSMA). It is co-administered with INO-9012, a DNA plasmid encoding for the cytokine Interleukin-12 (IL-12), which acts as an immune activator to enhance T-cell responses. The DNA plasmids are delivered intramuscularly, followed by electroporation with the proprietary CELLECTRA® device, which uses brief electrical pulses to increase the permeability of cell membranes and enhance plasmid uptake.

The fundamental therapeutic principle of INO-5401 is to stimulate the patient's own immune system to recognize and attack GBM cells. By introducing the genetic blueprints for these tumor antigens, the therapy aims to generate a robust and targeted T-cell response against the cancer.

Quantitative Data Comparison

The following tables summarize the clinical efficacy of the INO-5401 combination therapy in newly diagnosed GBM patients from the Phase 1/2 trial (NCT03491683) and compare it with other therapeutic alternatives.

Table 1: Overall Survival (OS) and Progression-Free Survival (PFS) in Newly Diagnosed GBM

Treatment RegimenPatient Cohort (MGMT Promoter Status)Median Overall Survival (mOS)Overall Survival (OS) RateMedian Progression-Free Survival (mPFS)Progression-Free Survival (PFS) Rate at 6 MonthsCitation(s)
INO-5401 + INO-9012 + Cemiplimab + SoC Unmethylated17.9 months84.4% at 12 months; 50% at 18

Safety Operating Guide

Information regarding INO5042 is not publicly available.

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "INO5042," including queries for its Material Safety Data Sheet (MSDS) and specific handling procedures, yielded no results. This suggests that "this compound" may be an internal research compound, a developmental drug candidate not yet publicly disclosed, or a possible misidentification.

In the absence of specific data for this compound, this guide provides a comprehensive framework for handling novel or uncharacterized chemical compounds, a common necessity in research and drug development environments. The following procedures are based on established best practices for laboratory safety and chemical handling.

Framework for Handling Uncharacterized Chemical Compounds

When specific safety information is unavailable, a conservative approach assuming high hazard potential is required. The following procedural steps provide a direct, operational plan for researchers, scientists, and drug development professionals.

Pre-Handling Hazard Assessment

Before any manipulation of a novel compound, a thorough risk assessment is mandatory. This involves evaluating all available information, even if incomplete, and consulting with institutional safety officers.

Key Steps:

  • Review all internal documentation: Check for any preliminary data on the compound's chemical class, potential reactivity, or any toxicological information from analogous structures.

  • Consult Safety Data Sheets (SDS) of similar compounds: Analyze the SDS for compounds with a similar chemical structure or functional groups to anticipate potential hazards.

  • Assume high toxicity: In the absence of data, treat the compound as highly toxic, corrosive, and reactive.

  • Develop a specific Standard Operating Procedure (SOP): This document should detail every step of the planned experiment, including chemical handling, storage, and waste disposal.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk. The following table summarizes the recommended PPE for handling uncharacterized compounds.

PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1-compliant safety glasses with side shields (minimum); chemical splash goggles are highly recommended.Protects eyes from splashes, aerosols, and fine particulates.
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).Provides a barrier against direct skin contact and chemical permeation.
Body Protection Flame-resistant lab coat, worn fully buttoned. A chemically resistant apron should be worn over the lab coat.Protects against splashes and spills on clothing and skin.
Respiratory A properly fitted N95 respirator at a minimum; a chemical fume hood is the primary means of respiratory protection.Prevents inhalation of aerosols, powders, or vapors.
Foot Protection Closed-toe, non-perforated shoes made of a durable material.Protects feet from spills and falling objects.
Engineering Controls

Engineering controls are the first line of defense in minimizing exposure to hazardous materials.

  • Chemical Fume Hood: All manipulations of the uncharacterized compound, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood.

  • Ventilation: The laboratory should have adequate general ventilation, with negative pressure relative to adjacent non-laboratory areas.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.

Experimental Workflow for Handling Novel Compounds

The following diagram outlines the standard workflow for safely handling an uncharacterized chemical compound from receipt to disposal.

G cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_post Post-Handling & Disposal Phase A Receive Compound & Verify Labeling B Conduct Hazard Assessment A->B C Develop Standard Operating Procedure (SOP) B->C D Assemble Required PPE & Engineering Controls C->D E Don Appropriate PPE D->E F Perform Experiment within Fume Hood E->F G Segregate & Label Waste F->G H Decontaminate Work Area & Equipment G->H I Doff PPE in Correct Sequence H->I J Dispose of Waste via Institutional Protocol I->J K Update Chemical Inventory & Document Experiment J->K

Workflow for Handling Uncharacterized Compounds
Spill and Emergency Procedures

Immediate and correct response to a spill is critical.

Emergency ScenarioImmediate Action
Minor Spill Alert nearby personnel. Contain the spill with absorbent material. Clean the area following the lab's specific spill cleanup procedure.
Major Spill Evacuate the immediate area. Alert institutional safety personnel and follow their instructions. Do not attempt to clean up a large spill alone.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
Disposal Plan

All waste generated from handling the uncharacterized compound must be treated as hazardous

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.